molecular formula C9H10BrNO B182466 3-Bromo-4-(dimethylamino)benzaldehyde CAS No. 56479-63-1

3-Bromo-4-(dimethylamino)benzaldehyde

Cat. No.: B182466
CAS No.: 56479-63-1
M. Wt: 228.09 g/mol
InChI Key: VWOYSIGIEVHTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-(dimethylamino)benzaldehyde is benzaldehyde substituted at the 4-position by an N,N-dimethylamino group and at C-3 by bromine.

Properties

IUPAC Name

3-bromo-4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYSIGIEVHTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205028
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56479-63-1
Record name 3-Bromo-4-(dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56479-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056479631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56479-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-bromo-4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, provides a likely synthetic route based on analogous compounds, and explores its potential biological activities and involvement in key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 56479-63-1
Molecular Formula C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [3]
IUPAC Name This compound[1][4]
Physical Form Liquid[1][2]
Purity ≥95% - 97%[1][2]
Storage Temperature 2-8°C[1]
Storage Conditions Inert atmosphere[1]
LogP (Predicted) 2.97[2]
Rotatable Bonds 2[2]
InChI Key VWOYSIGIEVHTRQ-UHFFFAOYSA-N[1][4]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be inferred from the well-documented synthesis of its close analogue, 3-Bromo-4-(diethylamino)benzaldehyde.[1][5] The reaction likely proceeds via a nucleophilic aromatic substitution of a suitable starting material.

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of 3-Bromo-4-(diethylamino)benzaldehyde.[1][5]

Reaction Scheme:

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Ethyl acetate (EA)

  • Petroleum ether (PE)

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-fluorobenzaldehyde in a minimal amount of anhydrous DMF.

  • Add an excess of dimethylamine solution to the flask.

  • Heat the reaction mixture at a temperature of approximately 55°C for 48 hours, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent.

Experimental Workflow Diagram:

G Figure 1. Proposed Synthesis Workflow start Start dissolve Dissolve 3-Bromo-4-fluorobenzaldehyde in anhydrous DMF start->dissolve add_amine Add excess Dimethylamine solution dissolve->add_amine heat Heat at 55°C for 48 hours add_amine->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction with Ethyl Acetate monitor->workup purify Column Chromatography (Silica gel, EA/PE) workup->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally related compounds, several potential areas of pharmacological interest can be proposed.

Aldehyde Dehydrogenase (ALDH) Inhibition

Analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), have been extensively studied for their inhibitory activity against various ALDH isoforms.[1][5] Notably, 4-(dimethylamino)benzaldehyde has been reported to have a low binding affinity for ALDH1.[5] The introduction of a bromine atom at the 3-position may modulate this activity and confer selectivity towards specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, which are implicated in cancer cell proliferation and drug resistance.[1][5]

Table 2: IC₅₀ Values of DEAB Analogues against ALDH Isoforms

CompoundALDH1A1 IC₅₀ (µM)ALDH1A3 IC₅₀ (µM)ALDH3A1 IC₅₀ (µM)
4-(Diethylamino)benzaldehyde (DEAB)0.48 ± 0.0610.20 ± 2.155.67
3-Bromo-4-(diethylamino)benzaldehyde7.08 ± 0.700.638.00
This compoundData not availableData not availableData not available

Data for DEAB and its diethylamino analogue are from a study on prostate cancer cells and are included for comparative purposes.[5]

Modulation of Inflammatory Signaling Pathways

Several studies on other brominated benzaldehyde derivatives suggest a potential role for this compound in modulating inflammatory responses.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process. A related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by inactivating the ERK, p38, and NF-κB pathways.[6] Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been observed to inhibit the phosphorylation of NF-κB in infarcted heart tissue and in TNF-α/IFN-γ-stimulated keratinocytes.[7][8] This suggests that this compound may also possess anti-inflammatory properties by targeting these key signaling cascades.

G Figure 2. Potential Inhibition of Pro-inflammatory Pathways LPS LPS / TNF-α IKK IKK LPS->IKK MAPK MAPK (ERK, p38) LPS->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates Compound This compound (Proposed Action) Compound->IKK Compound->MAPK

Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. The compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to protect skin cells from oxidative damage by activating this pathway.[7] BDB enhances the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to increased antioxidant capacity.[9] This suggests that this compound could also exhibit cytoprotective effects through the modulation of the Nrf2/HO-1 pathway.

G Figure 3. Potential Activation of the Nrf2/HO-1 Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Compound This compound (Proposed Action) Compound->Keap1 may induce conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to HO1 HO-1 Expression ARE->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection

Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. While direct biological data is currently sparse, the activities of structurally similar compounds strongly suggest its potential as an inhibitor of ALDH isoforms and as a modulator of key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2/HO-1. This technical guide provides a solid foundation for initiating research into the pharmacological profile of this promising molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Synthesis and Characterization of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-(dimethylamino)benzaldehyde, a valuable intermediate in organic synthesis. This document outlines a proposed synthetic protocol, summarizes key physical and spectroscopic data, and presents a visual representation of the synthetic workflow.

Synthesis

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a fluoride ion from 3-bromo-4-fluorobenzaldehyde by dimethylamine. The fluorine atom is an excellent leaving group in this context, activated by the electron-withdrawing aldehyde group. A general method for such transformations involves the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a base, which offers a practical and safer alternative to handling gaseous dimethylamine directly.[1]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound start Starting Materials: 3-Bromo-4-fluorobenzaldehyde N,N-Dimethylformamide (DMF) Potassium Hydroxide (KOH) reaction Nucleophilic Aromatic Substitution start->reaction Heat (95 °C) workup Work-up: Aqueous Quench Extraction with Diethyl Ether reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, adapted from a general procedure for the nucleophilic aromatic substitution of aryl fluorides.[1]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • N,N-Dimethylformamide (DMF)

  • 10 M Potassium Hydroxide (KOH) solution

  • Diethyl ether (Et₂O)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethylformamide (2.0 mL) and a 10 M aqueous solution of potassium hydroxide (0.5 mL).

  • Initial Heating: Heat the mixture to reflux for 5 minutes to initiate the decomposition of DMF and in-situ generation of dimethylamine.

  • Addition of Starting Material: Add 3-bromo-4-fluorobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the resulting mixture at 95 °C for 30 minutes.

  • Addition of Base: Add another portion of 10 M potassium hydroxide solution (0.5 mL) and continue heating at 95 °C for an additional 30 minutes.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, additional portions of the 10 M potassium hydroxide solution (0.5 mL) can be added at 30-minute intervals until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Data

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 56479-63-1
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance Liquid
Purity ~97%
Storage Store at 2-8 °C under an inert atmosphere.
Spectroscopic Data (Predicted)
Technique Predicted Data
¹H NMR δ (ppm) in CDCl₃: ~9.7 (s, 1H, CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂)
¹³C NMR δ (ppm) in CDCl₃: ~190 (CHO), ~155 (C-N), ~135 (C-Br), ~132 (Ar-CH), ~128 (Ar-C), ~125 (Ar-CH), ~112 (Ar-CH), ~40 (N(CH₃)₂)
IR ν (cm⁻¹): ~2920 (C-H, alkyl), ~2810, 2720 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1500 (C=C, aromatic), ~1350 (C-N), ~600 (C-Br)
Mass Spec. m/z (EI): 227/229 (M⁺, bromine isotope pattern), 226/228 (M-H)⁺, 199/201 (M-CO)⁺, 148 (M-Br)⁺

Disclaimer: The spectroscopic data presented in this table are predicted values and have not been experimentally verified. This information is provided for estimation purposes only. Researchers should obtain and interpret their own experimental data for confirmation.

References

3-Bromo-4-(dimethylamino)benzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 3-Bromo-4-(dimethylamino)benzaldehyde as a Versatile Building Block in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate and building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing aldehyde, combined with the synthetically versatile bromine atom, make it a valuable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions and its role in the development of pharmaceutically active compounds like kinase inhibitors. Detailed experimental protocols and structured data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 56479-63-1 [1]
Molecular Formula C₉H₁₀BrNO [2]
Molecular Weight 228.09 g/mol
Physical Form Liquid [2]
Purity Typically ≥95-97% [2]
Storage Conditions Inert atmosphere, 2-8°C

| IUPAC Name | this compound | |

Table 2: Spectroscopic Data

Technique Data
¹H NMR Expected chemical shifts (δ) in CDCl₃: ~9.8 ppm (s, 1H, CHO), ~7.8-7.0 ppm (m, 3H, Ar-H), ~3.0 ppm (s, 6H, N(CH₃)₂)
¹³C NMR Expected chemical shifts (δ) in CDCl₃: ~190 ppm (C=O), ~155-110 ppm (Ar-C), ~43 ppm (N(CH₃)₂)
IR Spectroscopy Expected characteristic peaks (cm⁻¹): ~1680-1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic)

Synthesis of this compound

The title compound is typically synthesized via electrophilic aromatic substitution on 4-(dimethylamino)benzaldehyde. The strong activating and ortho-, para-directing effect of the dimethylamino group directs the incoming electrophile. Since the para position is blocked, bromination occurs at one of the ortho positions (relative to the amino group).

Caption: Synthetic workflow for the bromination of 4-(dimethylamino)benzaldehyde.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative procedure based on standard bromination methods for activated aromatic rings.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-(dimethylamino)benzaldehyde in a suitable anhydrous solvent such as dichloromethane (DCM) or acetic acid. Cool the flask to 0°C in an ice bath.

  • Reagent Addition : Dissolve 1.0-1.1 equivalents of N-Bromosuccinimide (NBS) or liquid bromine in a minimal amount of the same solvent. Add this solution dropwise to the cooled aldehyde solution over 30-60 minutes. The reaction is typically exothermic and the temperature should be maintained below 5-10°C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety of this compound is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds by coupling an organoboron species with an organohalide.[3][5] This reaction is fundamental in medicinal chemistry and materials science.[5]

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) E Coupled Product A->E Oxidative Addition B Arylboronic Acid (R-B(OH)2) D Base (e.g., K2CO3, Cs2CO3) B->E Transmetalation Reductive Elimination

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide (Example) Boronic Acid Catalyst / Base Solvent Yield
4-Bromobenzaldehyde Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Toluene/H₂O >95%
4-Bromobenzaldehyde 4-Methoxyphenylboronic acid Pd(OAc)₂/SPhos / K₃PO₄ Dioxane/H₂O High
3-Bromoaniline 2-Thienylboronic acid Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ Toluene ~90%

Note: These examples use structurally similar aryl bromides to demonstrate typical reaction conditions and outcomes.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.[5]

  • Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent and Degassing : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).

  • Reaction : Heat the reaction mixture with stirring to 80-100°C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the biaryl product.

Application as a Scaffold in Medicinal Chemistry

The structural motif derived from this compound is prevalent in medicinal chemistry, particularly in the design of kinase inhibitors.[8][9][10] Protein kinases are critical targets in oncology, and small molecules that inhibit their activity are a major class of drugs.[9][10] The benzaldehyde can be converted into a benzamide, a common pharmacophore, while the bromo-substituent allows for the introduction of diverse chemical groups via cross-coupling to explore the chemical space and optimize binding to the kinase active site.[8]

G A This compound B Oxidation A->B C 3-Bromo-4-(dimethylamino)benzoic Acid B->C D Amide Coupling (with R'-NH2) C->D E Benzamide Intermediate D->E F Suzuki Coupling (with R-B(OH)2) E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Logical pathway from the building block to a kinase inhibitor scaffold.

This strategic pathway allows for the late-stage diversification of drug candidates, a highly valuable approach in drug discovery programs. The core scaffold can be synthesized in bulk, and the final coupling step can be used to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value building block for organic synthesis. Its bifunctional nature—a reactive aldehyde and a versatile aryl bromide—provides chemists with multiple avenues for molecular elaboration. Its utility is most pronounced in modern synthetic methodologies like palladium-catalyzed cross-coupling, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable platform for creating novel molecules with tailored properties. The detailed protocols and data presented in this guide serve as a practical resource for leveraging the full synthetic potential of this important chemical intermediate.

References

Solubility Profile of 3-Bromo-4-(dimethylamino)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(dimethylamino)benzaldehyde in common organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound, this guide leverages solubility information from structurally analogous compounds, 4-(dimethylamino)benzaldehyde and 3-bromobenzaldehyde, to provide a reliable qualitative assessment.[1][2] Furthermore, a detailed experimental protocol for determining solubility is presented, alongside a logical workflow for systematic solubility testing.

Predicted Solubility of this compound

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a polar dimethylamino group and an aldehyde group, which suggest potential solubility in polar organic solvents.[1] Conversely, the presence of a halogenated aromatic ring indicates a degree of hydrophobicity, likely limiting its solubility in water.[1][2]

Based on the known solubility of 4-(dimethylamino)benzaldehyde and 3-bromobenzaldehyde, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.[1][2]

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Water 80.1Sparingly Soluble / InsolubleThe hydrophobic brominated benzene ring counteracts the polarity of the dimethylamino and aldehyde groups.[1]
Ethanol 24.5SolubleThe hydroxyl group of ethanol can hydrogen bond with the dimethylamino and aldehyde groups, and its alkyl chain interacts with the non-polar part of the molecule.
Methanol 32.7SolubleSimilar to ethanol, methanol is a polar protic solvent capable of favorable interactions with the solute.
Acetone 20.7SolubleAs a polar aprotic solvent, acetone can effectively solvate the polar groups of the compound.
Chloroform 4.8SolubleThe moderate polarity of chloroform allows for good interaction with the solute molecule.[1]
Toluene 2.4Slightly SolubleToluene is a non-polar solvent and is expected to have limited interaction with the polar functional groups of the solute.
Hexane 1.9InsolubleAs a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[3]

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to qualitative solubility testing for an organic compound like this compound. This workflow helps in classifying the compound based on its acidic, basic, or neutral properties.[4][5][6]

Solubility_Workflow start Start with Unknown Compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No ph_test Test with Litmus/pH Paper soluble_water->ph_test hcl Test Solubility in 5% HCl insoluble_water->hcl acidic Acidic (e.g., Carboxylic Acid) ph_test->acidic pH < 5 basic Basic (e.g., Amine) ph_test->basic pH > 8 neutral_water_sol Neutral Water-Soluble (e.g., low MW aldehyde, ketone, alcohol) ph_test->neutral_water_sol Neutral pH soluble_hcl Soluble hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No amine Basic Compound (Amine) soluble_hcl->amine naoh Test Solubility in 5% NaOH insoluble_hcl->naoh soluble_naoh Soluble naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_naoh->nahco3 h2so4 Test Solubility in conc. H2SO4 insoluble_naoh->h2so4 acidic_compound Acidic Compound soluble_nahco3 Soluble nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble nahco3->insoluble_nahco3 No strong_acid Strongly Acidic (Carboxylic Acid) soluble_nahco3->strong_acid weak_acid Weakly Acidic (Phenol) insoluble_nahco3->weak_acid soluble_h2so4 Soluble h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble h2so4->insoluble_h2so4 No neutral_h2so4_sol Neutral Compound (alkene, alkyne, alcohol, aldehyde, ketone) soluble_h2so4->neutral_h2so4_sol inert Inert Compound (alkane, alkyl halide, aromatic hydrocarbon) insoluble_h2so4->inert

Caption: A flowchart illustrating the logical progression for qualitative solubility testing of an organic compound.

References

Spectroscopic and Analytical Profile of 3-Bromo-4-(dimethylamino)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 3-Bromo-4-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of public data, this document summarizes foundational information and outlines the general experimental protocols typically employed for the characterization of such compounds.

Compound Identification

Chemical Structure:

IdentifierValue
IUPAC Name This compound
CAS Number 56479-63-1
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7 - 9.9Singlet1HAldehyde proton (-CHO)
~7.8 - 8.0Doublet1HAromatic proton (ortho to -CHO)
~7.6 - 7.8Doublet of doublets1HAromatic proton (meta to -CHO, ortho to -Br)
~7.0 - 7.2Doublet1HAromatic proton (ortho to -N(CH₃)₂)
~3.0 - 3.2Singlet6HN-methyl protons (-N(CH₃)₂)

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignment
~190Aldehyde carbon (-CHO)
~155Aromatic carbon attached to -N(CH₃)₂
~135Aromatic carbon attached to -CHO
~132Aromatic carbon
~125Aromatic carbon attached to -Br
~120Aromatic carbon
~110Aromatic carbon
~40N-methyl carbons (-N(CH₃)₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3000MediumC-H stretch (aromatic and aliphatic)
~2720, ~2820MediumC-H stretch (aldehyde)
~1680 - 1700StrongC=O stretch (aldehyde)
~1580 - 1600Medium-StrongC=C stretch (aromatic)
~1350 - 1450MediumC-N stretch
~1000 - 1200MediumC-Br stretch
Mass Spectrometry (MS)
m/zInterpretation
227/229Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
226/228[M-H]⁺
199/201[M-CO]⁺
184/186[M-CHO-CH₃]⁺
146[M-Br]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the searched literature. However, the following are general methodologies typically used for the analysis of similar organic compounds.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr is subtracted.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

  • Ionization Method: Electron ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for less volatile or thermally labile compounds.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3-Bromo-4-(dimethylamino)benzaldehyde. This compound serves as a versatile building block in organic synthesis, and understanding the reactivity of its aldehyde group is crucial for its effective utilization in the development of novel molecules, including active pharmaceutical ingredients. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols, and visualizes reaction pathways.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-donating effect of the para-dimethylamino group increases the electron density on the carbonyl carbon, which can modulate its electrophilicity. Conversely, the electron-withdrawing inductive effect of the meta-bromo substituent has an opposing influence. The interplay of these electronic factors governs the outcome of nucleophilic additions and other characteristic aldehyde reactions.

Key Chemical Transformations

The aldehyde functionality of this compound readily participates in a range of important organic reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. For instance, the reaction with malononitrile yields a substituted benzylidenemalononitrile, a versatile intermediate in organic synthesis.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to form a substituted styrene derivative.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-4-(dimethylamino)benzoic acid. This transformation is a fundamental step in the synthesis of various derivatives and is often achieved with high efficiency using common oxidizing agents.

Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-Bromo-4-(dimethylamino)phenyl)methanol. This reaction is typically performed using mild reducing agents like sodium borohydride.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of the aldehyde group in this compound and closely related analogues.

Reaction TypeReactantsProductCatalyst/ReagentSolventTimeYield (%)Reference
Knoevenagel Condensation p-Bromo-benzaldehyde, Malononitrilep-Bromobenzylidene-malononitrileAmmonium Acetate- (Solvent-free)305 s95.82[1]
Oxidation BenzaldehydeBenzoic AcidPotassium PermanganateEthyl Acetate->90[2]
Reduction Aldehydes (general)Primary AlcoholsSodium BorohydrideEthanol-High[3][4]

Note: Data for Knoevenagel condensation and oxidation are for closely related benzaldehyde derivatives and are expected to be comparable for this compound under similar conditions.

Experimental Protocols

Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile.

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium Acetate (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, mix this compound (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is obtained.

  • Purify the product by recrystallization from ethanol to yield the pure 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile.

This protocol is adapted from a similar procedure for p-Bromo-benzaldehyde which reported a yield of 95.82% after 305 seconds under sonication.[1]

Wittig Reaction with Methyltriphenylphosphonium Bromide

Objective: To synthesize 1-Bromo-2-(dimethylamino)-4-vinylbenzene.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol)

  • Strong base (e.g., n-butyllithium or sodium hydride) (1.1 mmol)

  • Anhydrous solvent (e.g., THF or DMSO)

  • This compound (1 mmol)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution at room temperature for 30-60 minutes.

  • Add a solution of this compound (1 mmol) in the same anhydrous solvent to the ylide solution dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation to 3-Bromo-4-(dimethylamino)benzoic acid

Objective: To synthesize 3-Bromo-4-(dimethylamino)benzoic acid.

Materials:

  • This compound (1 mmol)

  • Potassium permanganate (KMnO4) (approx. 0.67 mmol, based on 3:2 stoichiometry with benzaldehyde)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Non-polar solvent (e.g., Ethyl Acetate or Toluene)

  • Aqueous base (e.g., NaOH solution)

Procedure:

  • Dissolve this compound in the non-polar solvent in a reaction flask.

  • Prepare an aqueous solution of potassium permanganate.

  • Add the phase transfer catalyst to the reaction mixture.

  • Add the aqueous permanganate solution to the organic solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

  • After the reaction is complete, acidify the mixture with dilute HCl.

  • Extract the product, 3-Bromo-4-(dimethylamino)benzoic acid, with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product to obtain pure 3-Bromo-4-(dimethylamino)benzoic acid. A yield of over 90% was reported for the oxidation of benzaldehyde using this method.[2]

Reduction to (3-Bromo-4-(dimethylamino)phenyl)methanol

Objective: To synthesize (3-Bromo-4-(dimethylamino)phenyl)methanol.

Materials:

  • This compound (1 mmol)

  • Sodium borohydride (NaBH4) (0.25-0.5 mmol)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting aldehyde.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • If necessary, purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions described.

Knoevenagel_Condensation Aldehyde This compound Intermediate Adduct Aldehyde->Intermediate + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Intermediate Product 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile Intermediate->Product - H2O

Caption: Knoevenagel condensation workflow.

Wittig_Reaction PhosphoniumSalt Methyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product 1-Bromo-2-(dimethylamino) -4-vinylbenzene Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway.

Oxidation_Reduction Aldehyde This compound CarboxylicAcid 3-Bromo-4-(dimethylamino)benzoic acid Aldehyde->CarboxylicAcid Oxidation (e.g., KMnO4) Alcohol (3-Bromo-4-(dimethylamino)phenyl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4)

Caption: Oxidation and reduction of the aldehyde.

References

The Bromine Substituent: A Linchpin in the Reactivity of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(dimethylamino)benzaldehyde is a versatile synthetic intermediate prized for its unique electronic and steric properties, which are largely dictated by the interplay between its three functional groups: the electron-donating dimethylamino group, the electron-withdrawing aldehyde, and the strategically positioned bromine atom. This guide delves into the pivotal role of the bromine substituent in modulating the reactivity of the molecule, providing a comprehensive overview of its influence in a variety of chemical transformations. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental insights and a mechanistic understanding to leverage the full potential of this valuable building block.

The Dual Nature of the Bromine Substituent: Electronic and Steric Effects

The bromine atom at the C3 position of 4-(dimethylamino)benzaldehyde exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects, as well as steric hindrance.

Electronic Effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring towards electrophilic aromatic substitution.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. However, this resonance donation is weaker compared to the strong electron-donating effect of the adjacent dimethylamino group.

  • Combined Influence: The powerful electron-donating dimethylamino group at the C4 position is the dominant electronic influence, making the ring electron-rich and activating it towards electrophilic attack, primarily at the positions ortho and para to it. The bromine atom at C3, ortho to the dimethylamino group, experiences this strong activation. The aldehyde group at C1 is a meta-director and deactivates the ring. The net effect is a complex electronic environment where the bromine atom modulates the reactivity of both the C-Br bond and the aldehyde functionality.

Steric Effects:

The presence of the bromine atom ortho to the strong dimethylamino directing group can sterically hinder the approach of reagents to the adjacent C2 position during electrophilic aromatic substitution reactions.[1] This steric hindrance can influence the regioselectivity of such reactions, favoring substitution at the less hindered C5 position.[1]

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, and its reactivity is subtly modulated by the presence of the bromine substituent.

Condensation Reactions

Table 1: Knoevenagel Condensation of 4-(Dimethylamino)benzaldehyde with Malononitrile [2]

AldehydeActive Methylene CompoundReaction Time (h)Yield (%)
4-(Dimethylamino)benzaldehydeMalononitrile866

Experimental Protocol: Knoevenagel Condensation of 4-(Dimethylamino)benzaldehyde with Malononitrile [2]

  • In a suitable reaction vessel, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in an appropriate solvent (e.g., ethanol).

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[2]

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The electron-donating nature of the dimethylamino group can influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting the reaction rate.

Experimental Protocol: General Procedure for Wittig Reaction of Benzaldehydes

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.0 eq), dropwise to generate the ylide.

  • Stir the resulting colored ylide solution at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde derivative (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Wittig_Reaction Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine + Ylide Ylide Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Elimination Triphenylphosphine_oxide Triphenylphosphine_oxide Oxaphosphetane->Triphenylphosphine_oxide Elimination

Caption: General mechanism of the Wittig reaction.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The presence of the bromine and dimethylamino groups is generally well-tolerated in these transformations.

Oxidation to Carboxylic Acid:

Experimental Protocol: Oxidation of Substituted Benzaldehydes [3]

  • Dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent such as toluene or ethyl acetate.

  • Prepare an aqueous solution of potassium permanganate (KMnO₄) (approximately 2.5 eq).

  • In the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt), vigorously stir the biphasic mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Reduction to Alcohol:

Standard reducing agents such as sodium borohydride (NaBH₄) can be employed for the reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol: Reduction of Benzaldehydes

  • Dissolve the benzaldehyde derivative (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Reactions at the Carbon-Bromine Bond

The C-Br bond in this compound is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the dimethylamino group, can facilitate the oxidative addition step in many palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the aryl bromide (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[4]

Experimental Protocol: General Procedure for Heck Reaction [1][5]

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., triphenylphosphine (PPh₃), 4 mol%).

  • Add an anhydrous polar aprotic solvent (e.g., DMF, 5 mL per mmol of aryl bromide).

  • Add a base, typically an amine such as triethylamine (Et₃N) (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkene (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-140 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[6][7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 eq).

  • Add the aryl bromide (1.0 eq) and the amine (1.1-1.2 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Applications in Medicinal Chemistry: Aldehyde Dehydrogenase (ALDH) Inhibition

Substituted benzaldehydes are of significant interest in drug development as inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes involved in the oxidation of aldehydes.[9] Specifically, the ALDH1A3 isoform is overexpressed in various cancers and is considered a marker for cancer stem cells, making it a promising therapeutic target.[10][11] Derivatives of 4-(dialkylamino)benzaldehyde have been investigated as ALDH inhibitors.[9] The bromine atom in this compound can serve as a synthetic handle to introduce further structural diversity, potentially leading to more potent and selective ALDH1A3 inhibitors.

ALDH1A3 and the NF-κB Signaling Pathway

In some cancers, high ALDH1A3 expression is associated with the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cell survival and proliferation.[10] Inhibition of ALDH1A3 could, therefore, indirectly modulate this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signals (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Signal->Receptor IKK IKK Complex Receptor->IKK activates IkB_P P-IκB IKK->IkB_P phosphorylates IkB IκB NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation ALDH1A3_node ALDH1A3 ALDH1A3_node->NFkB promotes activation DNA DNA NFkB_nuc->DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway and its potential modulation by ALDH1A3.

Conclusion

The bromine substituent in this compound is a critical determinant of its chemical reactivity. It provides a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Its electronic and steric properties also subtly influence the reactivity of the aldehyde functionality. This unique combination of features makes this compound a highly valuable building block in both synthetic methodology development and the discovery of new therapeutic agents, particularly in the context of ALDH inhibition for cancer therapy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important molecule.

References

An In-Depth Technical Guide on the Electronic Effects of the Dimethylamino Group in 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the dimethylamino group in the context of 3-Bromo-4-(dimethylamino)benzaldehyde. This compound serves as a valuable case study for understanding the interplay of competing electronic effects within a substituted aromatic system. The powerful electron-donating resonance effect of the dimethylamino group significantly influences the molecule's reactivity, spectroscopic characteristics, and overall chemical behavior, often overriding the inductive and resonance effects of the adjacent bromo and aldehyde substituents. This document outlines the theoretical basis for these effects, presents quantitative data through Hammett parameters, details representative experimental protocols for characterization, and provides visual diagrams to elucidate key concepts.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry due to its unique electronic and structural features. The chemical behavior of this molecule is primarily dictated by the electronic interplay between three key functional groups: the strongly electron-donating dimethylamino group, the inductively withdrawing and weakly resonance-donating bromo group, and the electron-withdrawing aldehyde group. Understanding these electronic effects is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing structure-activity relationships in drug discovery.

The dimethylamino group, positioned para to the aldehyde, exerts a profound influence on the aromatic ring's electron density. Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring through resonance. This potent electron-donating effect (+R effect) significantly increases the electron density at the ortho and para positions. In this specific molecule, this effect modulates the reactivity of the aldehyde group and the aromatic ring itself.

Analysis of Electronic Effects

The electronic character of this compound is a net result of inductive and resonance effects from all substituents.

  • Dimethylamino Group (-N(CH₃)₂):

    • Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

    • Resonance Effect (+R): This is the dominant effect. The nitrogen lone pair delocalizes into the aromatic ring, substantially increasing electron density, particularly at the ortho and para positions. This makes the dimethylamino group one of the strongest activating groups.

  • Bromo Group (-Br):

    • Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond.

    • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the ring. However, due to the poor overlap between the bromine 4p orbital and the carbon 2p orbitals of the ring, this effect is much weaker than its inductive effect. Overall, halogens are considered deactivating groups.

  • Aldehyde Group (-CHO):

    • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density.

    • Resonance Effect (-R): The carbonyl group can withdraw electron density from the ring through resonance, delocalizing the π-electrons onto the oxygen atom. This effect deactivates the aromatic ring, especially at the ortho and para positions.

In this compound, the powerful +R effect of the dimethylamino group is the most significant contributor to the overall electronic nature of the molecule. It enriches the aromatic ring with electron density, which in turn influences the reactivity of the aldehyde and the positions susceptible to electrophilic aromatic substitution.

Quantitative Analysis: Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ). The σp value represents the electronic effect of a substituent at the para position, while σm is for the meta position. A negative value indicates an electron-donating character, and a positive value signifies an electron-withdrawing character.

SubstituentHammett Parameter (σp)Hammett Parameter (σm)Dominant Electronic Effect
-N(CH₃)₂ -0.83-0.15Strong Resonance Donation (+R)
-Br +0.23+0.39Inductive Withdrawal (-I) > Resonance Donation (+R)
-CHO +0.42+0.35Strong Inductive (-I) and Resonance (-R) Withdrawal

Data compiled from established physical organic chemistry databases.

The highly negative σp value of the dimethylamino group (-0.83) confirms its potent electron-donating nature when positioned para to a reaction center, as it is relative to the aldehyde group in the target molecule. This strong donation significantly counteracts the electron-withdrawing effects of the bromo and aldehyde groups.

Visualizing Electronic Effects and Workflows

Diagram 1: Resonance Structures

G cluster_0 Resonance Contribution of the Dimethylamino Group A Major Resonance Contributor (Neutral Structure) B Charge-Separated Contributor (Increased electron density in the ring) A->B +R Effect C Quinoid Structure (Delocalization to the aldehyde) B->C Delocalization

Caption: Resonance structures illustrating the electron-donating effect of the dimethylamino group.

Diagram 2: Interplay of Electronic Effects

G center Aromatic Ring (this compound) CHO -CHO Group center->CHO Strong -R / -I (Electron Withdrawing) NMe2 -N(CH3)2 Group NMe2->center Strong +R (Electron Donating) Br -Br Group Br->center Net -I (Electron Withdrawing)

Caption: A summary of the competing electronic effects on the aromatic ring.

Experimental Protocols for Characterization

The following are representative protocols for characterizing the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of protons and carbons, which is highly sensitive to electron density.

  • Methodology:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals and assign chemical shifts (in ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Expected Observations: The strong electron-donating dimethylamino group is expected to cause a significant upfield shift (lower ppm) for the aromatic protons and carbons, particularly those ortho and para to it, compared to unsubstituted benzaldehyde. The aldehyde proton will likely appear far downfield.

Infrared (IR) Spectroscopy
  • Objective: To identify the vibrational frequencies of key functional groups, especially the carbonyl (C=O) of the aldehyde. The position of the C=O stretch is indicative of the electronic environment.

  • Methodology:

    • Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (for liquids/oils), or using an Attenuated Total Reflectance (ATR) accessory.

    • For the KBr method, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Observations: The electron donation from the dimethylamino group into the ring and towards the aldehyde will lower the bond order of the carbonyl group. This is expected to result in a lower vibrational frequency (wavenumber, cm⁻¹) for the C=O stretch compared to benzaldehyde (typically ~1700 cm⁻¹).

Diagram 3: Experimental Workflow for Electronic Characterization

G cluster_workflow Workflow for Electronic Properties Analysis start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data Correlate Spectroscopic Data with Electronic Effects nmr->data ir->data uv->data conclusion Determine Net Electronic Character and Reactivity data->conclusion

Caption: A typical experimental workflow for characterizing the compound's electronic nature.

Conclusion

The electronic properties of this compound are dominated by the powerful electron-donating resonance effect of the dimethylamino group. This effect significantly increases the electron density within the aromatic ring, influencing the molecule's spectroscopic signatures and predicted chemical reactivity. While the bromo and aldehyde groups are electron-withdrawing, their influence is modulated by the overriding +R effect of the dimethylamino substituent. A thorough understanding of this electronic interplay, supported by quantitative data and spectroscopic analysis, is essential for the effective application of this molecule in synthetic and medicinal chemistry.

potential applications of 3-Bromo-4-(dimethylamino)benzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 3-Bromo-4-(dimethylamino)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzaldehyde that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its structural analogs have demonstrated significant potential, particularly as inhibitors of Aldehyde Dehydrogenase (ALDH), a key enzyme family implicated in cancer stem cell survival and therapeutic resistance. This technical guide synthesizes the available data on the applications of this scaffold, focusing on its role in the development of novel anti-cancer agents. It provides a detailed overview of the synthesis of relevant analogs, quantitative biological activity data, experimental protocols for their evaluation, and visual representations of the associated biological pathways and experimental workflows. The information presented herein aims to equip researchers and drug development professionals with a comprehensive understanding of the potential of this compound as a building block for next-generation therapeutics.

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, functioning as critical building blocks in the synthesis of a vast array of pharmaceutical compounds.[1] The reactivity of the aldehyde group, combined with the diverse functionalities that can be incorporated into the benzene ring, makes them ideal starting materials for generating complex molecular architectures.[1][2] These scaffolds are integral to the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[3][4] Furthermore, substituted benzaldehydes are utilized in the development of targeted therapies, including kinase inhibitors and agents targeting other key cellular enzymes.[5][6] Their versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them indispensable in the drug discovery process.

This compound: A Versatile Scaffold

This compound (CAS Number: 56479-63-1) is a commercially available organic compound with a molecular weight of 228.09 g/mol . The key structural features of this molecule make it an attractive starting point for medicinal chemistry campaigns:

  • The Aldehyde Group: Serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and hydrazones.[2]

  • The Dimethylamino Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding with biological targets.

  • The Bromo Substituent: Provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to explore the chemical space around the scaffold.[7]

These features combined offer a platform for creating libraries of diverse compounds for screening against various biological targets.

Core Application: Inhibition of Aldehyde Dehydrogenase (ALDH) in Prostate Cancer

The most promising application for scaffolds related to this compound is the inhibition of Aldehyde Dehydrogenase (ALDH), particularly in the context of prostate cancer.

The Role of ALDH in Prostate Cancer Pathogenesis

The ALDH superfamily comprises enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in detoxification and the synthesis of retinoic acid.[8] In various cancers, including prostate cancer, a subpopulation of cells with high ALDH activity (ALDHhigh) has been identified as cancer stem cells (CSCs).[1][9] These CSCs are associated with tumor initiation, metastasis, and resistance to chemotherapy and radiation.[1][10]

Several ALDH isoforms, notably ALDH1A1 and ALDH1A3, are overexpressed in prostate cancer and are linked to poor prognosis.[3][4][11] ALDH activity contributes to therapy resistance by detoxifying chemotherapeutic agents and reducing reactive oxygen species (ROS).[5] The ALDH pathway is regulated by and interacts with key oncogenic signaling pathways, including the Androgen Receptor (AR) and Wnt/β-catenin pathways.[4][8] Therefore, inhibiting ALDH is a compelling therapeutic strategy to target the CSC population and overcome treatment resistance.

Bromo-dialkylaminobenzaldehyde Analogs as Potent ALDH Inhibitors

Extensive research on 4-(diethylamino)benzaldehyde (DEAB), a known pan-ALDH inhibitor, has led to the exploration of its analogs to improve potency and selectivity.[9] A study focusing on the expansion of this scaffold has provided significant insights into the potential of bromo-substituted analogs.[12] While the study did not use the dimethylamino version, it investigated the closely related 3-bromo-4-(dipropylamino)benzaldehyde, which provides a strong proof-of-concept for the utility of the 3-bromo-4-(dialkylamino)benzaldehyde scaffold.

These analogs have shown potent inhibitory activity against key ALDH isoforms implicated in prostate cancer, such as ALDH1A3 and ALDH3A1.[9] The bromine at the meta position relative to the aldehyde appears to be a key modification influencing the inhibitory profile of these compounds.[12]

Quantitative Analysis of ALDH Inhibition and Cytotoxicity

The following tables summarize the quantitative data for key analogs of this compound from a comprehensive study on ALDH inhibition.[12]

Table 1: In Vitro Inhibitory Activity (IC50) of Benzaldehyde Analogs against ALDH Isoforms

Compound IDStructureALDH1A1 IC50 (µM)ALDH1A3 IC50 (µM)ALDH3A1 IC50 (µM)
DEAB 4-(Diethylamino)benzaldehyde0.48 ± 0.06> 105.67 ± 0.60
14 3-Bromo-4-(dipropylamino)benzaldehyde7.08 ± 0.700.63 ± 0.088.00 ± 0.50
18 4-(Dipropylamino)benzaldehyde> 10> 101.61 ± 0.22

Data sourced from Ibrahim et al., J. Med. Chem. 2022.[12]

Table 2: In Vitro Cytotoxicity (IC50) in Human Prostate Cancer Cell Lines

Compound IDDU145 Cell Line IC50 (µM)PC3 Cell Line IC50 (µM)
DEAB > 200> 200
14 6147
18 4031

Data sourced from Ibrahim et al., J. Med. Chem. 2022.[12]

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis and evaluation of substituted benzaldehyde analogs as ALDH inhibitors.[9][12][13]

General Synthesis of 3-Bromo-4-(dialkylamino)benzaldehyde Analogs

This protocol describes a general method for synthesizing analogs via nucleophilic aromatic substitution.

  • Reactant Preparation: Dissolve 3-bromo-4-fluorobenzaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add the desired secondary amine (e.g., dimethylamine, diethylamine, dipropylamine) (6.0 equivalents) and potassium carbonate (K2CO3) (2.0 equivalents).

  • Reaction: Stir the mixture at a temperature ranging from 55-100 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the DMF volume under vacuum. Add water to the mixture and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic fractions, wash with water, and dry over magnesium sulfate (MgSO4). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[12]

In Vitro ALDH Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit ALDH enzymatic activity.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM BES, pH 7.5). Prepare stock solutions of purified recombinant human ALDH enzyme (e.g., ALDH1A3), NAD+, and the aldehyde substrate (e.g., propionaldehyde). Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, ALDH enzyme (to a final concentration of 100-200 nM), and NAD+ (to a final concentration of 200 µM).

  • Compound Incubation: Add the test compound at various concentrations (typically with a final DMSO concentration of ≤2%). Incubate the plate for 2 minutes at 25 °C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the aldehyde substrate (to a final concentration of 100 µM).

  • Measurement: Immediately measure the rate of NADH formation by monitoring the increase in fluorescence at 340 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration.[12]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the development of ALDH inhibitors.

ALDH_Signaling_Pathway Wnt Wnt bCatenin β-catenin Wnt->bCatenin Activates AR Androgen Receptor (AR) ALDH1A3 ALDH1A3 (Target Enzyme) AR->ALDH1A3 Induces Transcription TGFb TGF-β TGFb->ALDH1A3 Regulates bCatenin->ALDH1A3 Promotes Transcription Retinal Retinal ALDH1A3->Retinal Metastasis Metastasis ALDH1A3->Metastasis TherapyResistance Therapy Resistance (Chemo & Radiation) ALDH1A3->TherapyResistance Enhances Detox Detoxification (↓ ROS) ALDH1A3->Detox Mediates RA Retinoic Acid (RA) Retinal->RA Catalyzes Proliferation Proliferation & Self-Renewal RA->Proliferation Promotes RA->TherapyResistance Contributes to

Caption: ALDH1A3 signaling in prostate cancer stem cells.

Experimental_Workflow cluster_screening Biological Screening Cascade cluster_cellular Cell-Based Assays start Start: This compound Scaffold synthesis Chemical Synthesis: Generation of Analog Library start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_assay Primary Screen: In Vitro ALDH Inhibition Assay (e.g., ALDH1A3) purification->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response selectivity Isoform Selectivity Profiling (ALDH1A1, ALDH3A1, etc.) dose_response->selectivity cytotoxicity Cytotoxicity Assays (e.g., PC3, DU145 cells) dose_response->cytotoxicity hit_to_lead Hit-to-Lead Optimization selectivity->hit_to_lead csc_assays Cancer Stem Cell Assays (e.g., Spheroid Formation) cytotoxicity->csc_assays csc_assays->hit_to_lead

Caption: Workflow for ALDH inhibitor discovery.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly ALDH inhibitors for prostate cancer. The data from its close analogs strongly suggest that this chemical motif can be leveraged to create potent and selective inhibitors that also exhibit cytotoxicity against cancer cell lines.

Future work should focus on:

  • Synthesis and evaluation of the this compound derivatives themselves to directly assess their activity and compare it with other dialkylamino analogs.

  • Structure-Activity Relationship (SAR) studies to explore a wider range of substituents at the bromine position via cross-coupling chemistry to optimize potency and selectivity.

  • In vivo studies using promising lead compounds in xenograft models of prostate cancer to evaluate their efficacy and pharmacokinetic properties.

  • Exploration of other therapeutic areas , such as the development of kinase inhibitors, by utilizing the aldehyde and bromo functionalities for diverse synthetic elaborations.

References

The Synthetic Versatility of 3-Bromo-4-(dimethylamino)benzaldehyde: A Technical Guide to Novel Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the reactivity of 3-Bromo-4-(dimethylamino)benzaldehyde, a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and materials science. The strategic positioning of a bromo substituent, a dimethylamino group, and an aldehyde moiety on the aromatic ring allows for a diverse array of chemical transformations. This document outlines key reactions, provides detailed experimental protocols, and presents quantitative data for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 3-position of the benzaldehyde ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of the aryl bromide with a boronic acid or ester. This reaction is widely used in the synthesis of complex organic molecules.

Experimental Protocol (Generalized): A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95 (estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100880-90 (estimated)
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O851675-85 (estimated)

Yields are estimated based on similar substrates in the literature.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a valuable method for the construction of carbon-carbon double bonds[1].

Experimental Protocol (Generalized): In a reaction vessel, this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.2 equiv.), a palladium source like Pd(OAc)₂ (0.02 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.), and a base such as triethylamine (1.5 equiv.) are combined in a polar aprotic solvent like DMF. The mixture is degassed and heated (e.g., to 100-120 °C) under an inert atmosphere. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Table 2: Representative Heck Coupling Reactions

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂/P(o-tol)₃ (2/4)Et₃NDMF1101870-85 (estimated)
n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃DMA1202465-80 (estimated)
CyclohexenePdCl₂(PPh₃)₂ (3)NaOAcNMP1301650-70 (estimated)

Yields are estimated based on similar substrates in the literature.

Heck_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)(L2)]+ ArPdX->AlkeneComplex + Alkene MigratoryInsertion R-CH2-CH(Ar)-Pd(II)-X(L2) AlkeneComplex->MigratoryInsertion Migratory Insertion ProductComplex [Product-Pd(II)-H(L2)]+ MigratoryInsertion->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst[2].

Experimental Protocol (Generalized): To a solution of this compound (1.0 equiv.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), a copper(I) salt (e.g., CuI, 0.04 equiv.), and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.1 equiv.) is then introduced, and the reaction is stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by chromatography.

Table 3: Representative Sonogashira Coupling Reactions

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF2580-90 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF5075-85 (estimated)
1-HexynePd(OAc)₂/XPhos (2/4)CuI (3)Cs₂CO₃Dioxane6070-80 (estimated)

Yields are estimated based on similar substrates in the literature.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine[3].

Experimental Protocol (Generalized): An oven-dried reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). The vessel is evacuated and backfilled with an inert gas. The amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added, and the mixture is heated (e.g., to 80-110 °C). After the reaction is complete, it is cooled, quenched, and extracted. The product is purified by column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Reactions

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10085-95 (estimated)
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11070-85 (estimated)
BenzylaminePd₂(dba)₃ (1.5)RuPhos (4.5)K₃PO₄t-BuOH9075-90 (estimated)

Yields are estimated based on similar substrates in the literature.

Reactions of the Aldehyde Group

The aldehyde functionality is a key reactive site for nucleophilic additions and condensation reactions, allowing for elongation of the carbon skeleton and the formation of new functional groups.

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide. The stereochemical outcome can often be controlled by the nature of the ylide and the reaction conditions[4].

Experimental Protocol (Generalized): A phosphonium salt (1.1 equiv.) is suspended in a dry solvent like THF under an inert atmosphere. A strong base (e.g., n-BuLi or NaH) is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After stirring, a solution of this compound (1.0 equiv.) in the same solvent is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted and purified by chromatography.

Table 5: Representative Wittig Reactions

Phosphonium SaltBaseSolventTemp (°C)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF-78 to 2580-90 (estimated)
Benzyltriphenylphosphonium chlorideNaHDMF0 to 2575-85 (estimated)
(Carbethoxymethyl)triphenylphosphonium bromideK₂CO₃CH₂Cl₂/H₂O2570-80 (estimated)

Yields are estimated based on similar substrates in the literature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2] Their wide-ranging biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents.[3][4][5] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[3] This application note provides a detailed protocol for the synthesis of Schiff bases using 3-Bromo-4-(dimethylamino)benzaldehyde as the aldehyde component. The presence of the bromo and dimethylamino substituents on the aromatic ring is anticipated to modulate the electronic properties and biological activity of the resulting Schiff base derivatives.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are of particular interest in drug development due to their diverse pharmacological profiles. The imine group is a key feature in various biological reactions, and the aromatic substituents can be tailored to optimize ligand-receptor interactions. Potential applications of Schiff bases derived from this compound include:

  • Antimicrobial Agents: The core structure can be elaborated to develop new antibacterial and antifungal compounds.[3]

  • Anticancer Agents: Many Schiff base derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

  • Anti-inflammatory Agents: The structural motif is found in compounds with anti-inflammatory properties.

  • Enzyme Inhibitors: Schiff bases can act as inhibitors for various enzymes, a key strategy in drug design.[3]

  • Coordination Chemistry: The nitrogen atom of the imine and other potential donor atoms can chelate with metal ions to form metal complexes with unique biological activities.[3]

Experimental Protocols

This section outlines a general yet detailed protocol for the synthesis of a Schiff base from this compound and a primary amine, using aniline as a representative example.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Beaker or Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reflux condenser (if heating is required)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

General Synthesis Procedure:

  • Dissolution of Aldehyde: In a clean, dry beaker or round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol with stirring.

  • Addition of Amine: To this solution, add one molar equivalent of the primary amine (e.g., aniline) dropwise while continuing to stir.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reaction: The reaction can often proceed at room temperature. Stir the mixture for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.

  • Isolation of Product: The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product. Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Characterization:

The synthesized Schiff base should be characterized using standard analytical techniques to confirm its structure and purity.

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR Spectroscopy: Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O (aldehyde) and N-H (amine) stretching bands of the starting materials.[3]

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of δ 8-9 ppm. The signals corresponding to the aromatic protons of both starting materials will also be present.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm the expected molecular formula.

Data Presentation

The following table summarizes representative data for the synthesis of a Schiff base from this compound and aniline. Please note that as a specific literature example for this exact reaction was not found, these values are illustrative based on general Schiff base syntheses.

Reactant 1Reactant 2Molar Ratio (1:2)SolventCatalystReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
This compoundAniline1:1EthanolGlacial Acetic Acid4Reflux (78)~85135-137
This compound4-Nitroaniline1:1EthanolGlacial Acetic Acid6Reflux (78)~80180-182
This compound2-Aminophenol1:1EthanolNone24Room Temp (25)~75155-157

Visualizations

Schiff_Base_Synthesis aldehyde This compound intermediate Hemiaminal Intermediate aldehyde->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate schiff_base Schiff Base intermediate->schiff_base - H2O (Catalyst: Acid) water H2O

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental_Workflow start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst react Stir at Room Temp or Reflux add_catalyst->react cool Cool in Ice Bath react->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry the Product filter->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of a Schiff base.

References

Application Notes and Protocols: Knoevenagel Condensation of 3-Bromo-4-(dimethylamino)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the Knoevenagel condensation of 3-Bromo-4-(dimethylamino)benzaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in organic synthesis, particularly for the development of novel therapeutic agents.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. This reaction is widely utilized in the synthesis of fine chemicals, polymers, and pharmaceutically active compounds. The products of Knoevenagel condensation, particularly substituted benzylidenemalononitriles and related derivatives, have shown promising anticancer activity.

This compound is a substituted aromatic aldehyde that can serve as a versatile building block for the synthesis of a variety of derivatives. The presence of the dimethylamino group, a strong electron-donating group, and the bromo substituent can influence the reactivity of the aldehyde and the biological activity of the resulting products. This document outlines protocols for the condensation of this aldehyde with malononitrile, ethyl cyanoacetate, and diethyl malonate, providing a foundation for further research and development.

Data Presentation

The following tables summarize the expected quantitative data for the Knoevenagel condensation of this compound with selected active methylene compounds. The data is extrapolated from reactions with analogous substituted benzaldehydes due to the limited availability of specific data for the title compound.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux2~90-95
2DBUWaterRoom Temp1~92-96
3Ammonium AcetateAcetic Acid1003~85-90

Table 2: Reaction Conditions and Yields for the Synthesis of Ethyl 2-cyano-3-(3-bromo-4-(dimethylamino)phenyl)acrylate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidineEthanolReflux4~88-93
2DBUAcetonitrileRoom Temp2~90-94
3L-ProlineDMSO606~80-85

Table 3: Reaction Conditions and Yields for the Synthesis of Diethyl 2-(3-bromo-4-(dimethylamino)benzylidene)malonate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Piperidine/Acetic AcidTolueneReflux (Dean-Stark)8~75-85
2TiCl4, Et3NDichloromethane0 to Room Temp12~70-80
3KF-AluminaAcetonitrileReflux10~65-75

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound in ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the reaction mixture for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-bromo-4-(dimethylamino)phenyl)acrylate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Acetonitrile

  • Distilled water

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and ethyl cyanoacetate in acetonitrile.

  • Add DBU to the solution at room temperature and stir the mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Synthesis of Diethyl 2-(3-bromo-4-(dimethylamino)benzylidene)malonate

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Piperidine (0.3 eq)

  • Glacial acetic acid (0.3 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Combine this compound, diethyl malonate, piperidine, and acetic acid in toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Reflux the mixture for 8-12 hours, azeotropically removing water.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis aldehyde This compound reaction Knoevenagel Condensation aldehyde->reaction methylene Active Methylene Compound methylene->reaction catalyst Base Catalyst catalyst->reaction extraction Extraction reaction->extraction Quenching washing Washing extraction->washing drying Drying washing->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization knoevenagel_mechanism reactant1 Aldehyde intermediate2 Aldol Adduct reactant1->intermediate2 reactant2 Active Methylene Compound intermediate1 Carbanion (Enolate) reactant2->intermediate1 catalyst Base catalyst->reactant2 Deprotonation intermediate1->intermediate2 Nucleophilic Attack product α,β-Unsaturated Product intermediate2->product Dehydration water H₂O intermediate2->water Elimination aldh_pathway cluster_nucleus retinal Retinal (Aldehyde) aldh ALDH retinal->aldh Substrate ra Retinoic Acid aldh->ra Oxidation csc Cancer Stem Cell Survival & Proliferation aldh->csc Promotes rar Retinoic Acid Receptor (RAR) ra->rar gene_expression Gene Expression (Differentiation, Apoptosis) rar->gene_expression nucleus Nucleus gene_expression->csc Inhibits inhibitor Knoevenagel Product (ALDH Inhibitor) inhibitor->aldh Inhibition

Application Notes and Protocols: Preparation of Fluorescent Dyes from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorescent dyes derived from 3-Bromo-4-(dimethylamino)benzaldehyde. The resulting styryl dyes are valuable tools for various research applications, including cellular imaging and the development of fluorescent probes for sensing specific biological analytes and microenvironments.

Introduction

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of cellular structures and processes with high sensitivity and spatiotemporal resolution. Styryl dyes, a class of fluorescent molecules characterized by a donor-π-acceptor (D-π-A) architecture, are particularly noteworthy for their environmentally sensitive fluorescence properties. The synthesis of these dyes can be readily achieved through the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.

This document outlines the preparation of novel fluorescent styryl dyes starting from this compound. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, combined with the extended π-conjugation formed during the reaction, gives rise to compounds with interesting photophysical properties. The bromine substituent offers a potential handle for further chemical modifications, allowing for the development of a diverse library of functional probes.

Synthesis of Fluorescent Dyes via Knoevenagel Condensation

The core synthetic strategy for preparing fluorescent dyes from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (i.e., a CH₂ group flanked by two electron-withdrawing groups).

A general reaction scheme is presented below:

G cluster_0 Knoevenagel Condensation This compound plus1 + Active Methylene\nCompound Active Methylene Compound plus1->Active Methylene\nCompound arrow1 Base Catalyst Solvent, Temp Active Methylene\nCompound->arrow1 Fluorescent Styryl Dye A generic styryl dye structure. arrow1->Fluorescent Styryl Dye

Caption: General scheme for the Knoevenagel condensation.

Experimental Protocols

Below are detailed protocols for the synthesis of fluorescent dyes using this compound and various active methylene compounds.

Protocol 1: Synthesis of 2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile

This protocol describes a solvent-free, sonication-assisted method, which is an environmentally friendly and efficient approach.

  • Materials:

    • This compound (1 mmol, 228.09 mg)

    • Malononitrile (1 mmol, 66.06 mg)

    • Ammonium acetate (catalytic amount)

    • n-Hexane

    • Ethyl acetate

  • Equipment:

    • Sonicator bath

    • Reaction vial

    • Glass rod

    • Thin Layer Chromatography (TLC) plate (Silica Gel 60 F254)

    • UV lamp

    • Filtration apparatus

  • Procedure:

    • In a reaction vial, combine this compound (1 mmol) and malononitrile (1 mmol).

    • Add a catalytic amount of ammonium acetate to the mixture.

    • Stir the mixture with a glass rod to ensure homogeneity.

    • Place the reaction vial in a sonicator bath and sonicate at room temperature for 5-10 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, a solid product will be formed.

    • Recrystallize the crude product from an n-hexane/ethyl acetate mixture to obtain the pure fluorescent dye.

    • Filter the crystals, dry them, and determine the yield and melting point.

Protocol 2: Synthesis using Nickel Nitrate in Aqueous Media

This protocol offers a green chemistry approach by utilizing water as the solvent.

  • Materials:

    • This compound (1 mmol, 228.09 mg)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%)

    • Deionized water

  • Equipment:

    • Reaction flask with a magnetic stirrer

    • TLC plate (Silica Gel 60 F254)

    • UV lamp

    • Filtration apparatus

  • Procedure:

    • To a solution of the active methylene compound (1 mmol) in water, add this compound (1 mmol) and Ni(NO₃)₂·6H₂O (5 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • After completion, add cold water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash with cold water, and air dry.[1]

Data Presentation

The photophysical properties of the synthesized dyes are crucial for their application as fluorescent probes. The following table summarizes typical spectroscopic data for styryl dyes derived from substituted benzaldehydes. Note that the specific values for the 3-bromo-4-(dimethylamino) derivatives should be determined experimentally.

Active Methylene CompoundProduct NameExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φ)
Malononitrile2-(3-Bromo-4-(dimethylamino)benzylidene)malononitrile~420-450~480-520Moderate to High
Ethyl CyanoacetateEthyl 2-cyano-3-(3-bromo-4-(dimethylamino)phenyl)acrylate~410-440~470-510Moderate
1,3-Indandione2-(3-Bromo-4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione~450-480~520-560High

Note: The expected values are based on literature for structurally similar styryl dyes. Actual values will be solvent-dependent.

Applications in Cellular Imaging

Styryl dyes derived from this compound are excellent candidates for cellular imaging due to their environmentally sensitive fluorescence. Their lipophilic nature often leads to accumulation in cellular membranes, making them effective plasma membrane probes.[2] Furthermore, their fluorescence properties can be sensitive to the local microenvironment, such as viscosity.

Application: Mapping Cellular Viscosity

The intracellular environment is highly heterogeneous, with viscosity varying between different organelles. This viscosity plays a critical role in regulating diffusion-limited biochemical reactions. Fluorescent probes that exhibit viscosity-sensitive emission are valuable tools for mapping these subcellular variations. Styryl dyes can act as "molecular rotors," where their fluorescence quantum yield is dependent on the rotational freedom of parts of the molecule. In a viscous environment, this rotation is hindered, leading to an increase in fluorescence intensity.

G cluster_0 Experimental Workflow: Cellular Viscosity Mapping A Synthesize Viscosity-Sensitive Styryl Dye B Characterize Spectroscopic Properties in Solvents of Known Viscosity A->B C Incubate Cells with Fluorescent Probe B->C D Fluorescence Microscopy (e.g., FLIM) C->D E Image Analysis and Viscosity Mapping D->E F Correlate Viscosity with Cellular Function/Disease State E->F

Caption: Workflow for cellular viscosity mapping.

A potential signaling pathway to investigate with such probes is related to cellular stress and apoptosis, where changes in mitochondrial viscosity are often observed.

G cluster_1 Signaling Pathway: Cellular Stress and Mitochondrial Viscosity Stress Cellular Stress (e.g., Oxidative Stress) ROS Increased ROS Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Viscosity Increased Mitochondrial Viscosity Mito->Viscosity Apoptosis Apoptosis Mito->Apoptosis Probe Viscosity-Sensitive Styryl Probe Viscosity->Probe Signal Increased Fluorescence Signal Probe->Signal

Caption: Probing mitochondrial viscosity during cellular stress.

Conclusion

The synthesis of fluorescent dyes from this compound via the Knoevenagel condensation provides a straightforward and versatile route to novel fluorophores. These dyes have significant potential as tools in cell biology, particularly for imaging the plasma membrane and for developing sensors to probe the intracellular microenvironment. The protocols and data presented herein serve as a guide for researchers to synthesize and characterize these valuable molecular probes for their specific research needs.

References

Application Notes and Protocols: Synthesis and Characterization of Solvatochromic Probes from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromic probes are invaluable tools in chemical and biological research, enabling the investigation of local polarity and molecular interactions within their immediate environment. These dyes exhibit a pronounced shift in their absorption or emission spectra in response to changes in solvent polarity. A common structural motif for such probes is a "push-pull" system, featuring an electron-donating group (EDG) and an electron-accepting group (EAG) connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process highly sensitive to the surrounding medium's polarity.[1][2]

3-Bromo-4-(dimethylamino)benzaldehyde is a versatile starting material for the synthesis of novel solvatochromic probes. The potent electron-donating N,N-dimethylamino group serves as the "push" component, while the aldehyde functionality provides a reactive site for constructing the π-conjugated system. Furthermore, the bromine atom at the 3-position offers a valuable synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the fine-tuning of the probe's photophysical properties.[3]

This document provides detailed protocols for the synthesis of a representative solvatochromic probe from this compound via a Knoevenagel condensation, followed by procedures for characterizing its solvatochromic properties.

Principle of Solvatochromism in Push-Pull Probes

The solvatochromic effect in D-π-A (Donor-π-Acceptor) probes arises from the differential stabilization of the ground and excited states by the solvent. In the ground state, the molecule has a certain dipole moment. Upon absorption of a photon, an intramolecular charge transfer occurs, moving electron density from the donor (dimethylamino group) to the acceptor, creating a more polar excited state with a larger dipole moment.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in non-polar solvents, the energy difference between the ground and excited states is larger, leading to emission at shorter wavelengths. This phenomenon allows the emission color of the probe to act as a reporter of the local environmental polarity.

G Figure 1: Principle of Solvatochromism cluster_0 Non-Polar Solvent cluster_1 Polar Solvent Ground_State_NP Ground State (S₀) Excited_State_NP Excited State (S₁) (Less Stabilized) Ground_State_NP->Excited_State_NP Absorption Excited_State_NP->Ground_State_NP Fluorescence (High Energy, Shorter λ) Ground_State_P Ground State (S₀) Excited_State_P Excited State (S₁) (More Stabilized) Ground_State_P->Excited_State_P Absorption Excited_State_P->Ground_State_P Fluorescence (Low Energy, Longer λ)

Caption: Principle of Solvatochromism in Push-Pull Dyes.

Synthesis of a Solvatochromic Probe

A straightforward and efficient method to synthesize a solvatochromic probe from this compound is through a Knoevenagel condensation with an active methylene compound, such as malononitrile. This reaction creates an extended π-system and introduces a potent electron-accepting dicyanovinyl group.[4][5]

Proposed Reaction Scheme

The reaction involves the condensation of this compound with malononitrile, typically catalyzed by a weak base like piperidine, to yield 2-((3-bromo-4-(dimethylamino)phenyl)methylene)malononitrile.

G Figure 2: Synthesis Workflow Start Starting Materials: - this compound - Malononitrile - Ethanol - Piperidine Reaction Knoevenagel Condensation: - Dissolve reactants in ethanol. - Add catalytic piperidine. - Reflux for 2-4 hours. Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Work-up: - Cool reaction mixture. - Collect precipitate by filtration. Monitoring->Workup Upon completion Purification Purification: - Wash precipitate with cold ethanol. - Recrystallize if necessary. Workup->Purification Product Final Product: 2-((3-bromo-4-(dimethylamino)phenyl)methylene)malononitrile Purification->Product

Caption: Workflow for the Synthesis of the Solvatochromic Probe.

Experimental Protocol

Materials:

  • This compound (1.0 equiv.)

  • Malononitrile (1.1 equiv.)

  • Absolute Ethanol (solvent)

  • Piperidine (catalytic amount, ~5 mol%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.28 g, 10 mmol) and malononitrile (e.g., 0.73 g, 11 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir the mixture until the solids are mostly dissolved.

  • Add a catalytic amount of piperidine (e.g., 0.05 mL, ~0.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath for 30 minutes. A crystalline product should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired 2-((3-bromo-4-(dimethylamino)phenyl)methylene)malononitrile as a colored solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Characterization of Solvatochromic Properties

The solvatochromic behavior of the synthesized probe is characterized by measuring its absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Experimental Protocol

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Solvents:

  • A series of solvents with a wide range of polarities, for example:

    • Non-polar: n-Hexane, Toluene

    • Polar aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)

    • Polar protic: Ethanol, Methanol, Water

Procedure:

  • Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., 1 mM in DMSO).

  • For each solvent to be tested, prepare a dilute solution of the probe (e.g., 10 µM) by adding the appropriate amount of the stock solution to the solvent in a cuvette. Ensure the concentration is low enough to avoid aggregation effects.

  • For each solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum for each solution. Note the wavelength of maximum emission (λ_em).

  • Compile the obtained spectral data (λ_abs and λ_em) for all solvents in a table for analysis.

G Figure 3: Solvatochromic Analysis Workflow Prep_Stock Prepare Stock Solution (e.g., 1 mM in DMSO) Prep_Samples Prepare Dilute Samples (e.g., 10 µM) in Solvents of Varying Polarity Prep_Stock->Prep_Samples UV_Vis Measure Absorption Spectrum (UV-Vis) Determine λ_abs Prep_Samples->UV_Vis Fluorescence Measure Emission Spectrum (Excite at λ_abs) Determine λ_em UV_Vis->Fluorescence Data_Analysis Compile Data & Analyze: - Tabulate λ_abs and λ_em vs. Solvent - Calculate Stokes Shift - Plot Lippert-Mataga graph Fluorescence->Data_Analysis

Caption: Workflow for Characterizing Solvatochromic Properties.

Data Presentation

The photophysical properties of push-pull probes derived from dialkylaminobenzaldehydes are highly dependent on the solvent environment. The following table presents representative data for a typical probe of this class, illustrating the expected solvatochromic shifts.[2][6]

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)
Toluene33.94154953810
Dichloromethane40.74255304780
Acetonitrile45.64205555850
Ethanol51.94225806600
Methanol55.44186057430

Note: The exact photophysical properties will vary depending on the specific molecular structure. The values presented are representative for comparative purposes.

Applications and Future Directions

Solvatochromic probes synthesized from this compound are valuable for a range of applications:

  • Bioimaging: These probes can be used in fluorescence microscopy to map polarity gradients within live cells, such as in cell membranes or lipid droplets.[7]

  • Sensing: The sensitivity of their fluorescence to the local environment allows for the development of sensors for biomolecular interactions, such as protein binding or conformational changes, which often involve a change in the polarity of the probe's microenvironment.

  • Drug Development: They can be employed in high-throughput screening assays to identify compounds that modulate protein-protein interactions or bind to specific sites on a target protein.

The presence of the bromine atom allows for post-synthesis modification. For example, a Suzuki coupling reaction could be used to attach targeting moieties (e.g., ligands for specific receptors) or to further extend the π-conjugation, shifting the emission to longer, more tissue-penetrant wavelengths. This versatility makes this compound a highly attractive building block for the development of sophisticated fluorescent tools for research and diagnostics.

References

Application Note: Synthesis of Novel Chalcones from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of chalcones derived from 3-Bromo-4-(dimethylamino)benzaldehyde and various acetophenones via the Claisen-Schmidt condensation. Chalcones are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. This protocol outlines the reaction setup, purification, and characterization of the resulting chalcone derivatives.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that form the central core of many biologically important compounds.[1][2] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][3][4][5] The resulting chalcone structure possesses a reactive keto-ethylenic group which is largely responsible for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides a robust and reproducible protocol for the synthesis of novel chalcones using this compound as the aldehyde component.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative chalcone from this compound and acetophenone.

ParameterValue
Reactants
This compound1.0 mmol
Acetophenone1.0 mmol
Potassium Hydroxide (40% aqueous solution)5.0 mL
Ethanol (95%)15 mL
Reaction Conditions
TemperatureRoom Temperature (20-25°C)
Reaction Time24 hours
Product
Expected Yield85-95%
AppearanceYellow to orange solid
Melting PointDependent on the specific product
Analytical Data
TLC (Hexane:Ethyl Acetate 7:3)Rf ~ 0.6
IR (cm⁻¹)~1650 (C=O), ~1580 (C=C), ~980 (trans C-H bend)
¹H NMR (CDCl₃, δ ppm)~7.2-8.0 (Ar-H, α,β-H), ~3.1 (N(CH₃)₂)

Experimental Protocols

Materials and Equipment
  • This compound

  • Substituted or unsubstituted acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis of (E)-1-phenyl-3-(3-bromo-4-(dimethylamino)phenyl)prop-2-en-1-one
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 15 mL of 95% ethanol.

  • Initiation of Condensation: While stirring the solution at room temperature, slowly add 5.0 mL of a 40% aqueous potassium hydroxide solution.[6] A color change and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by TLC using a 7:3 hexane:ethyl acetate solvent system.[7] The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicate the reaction's progression.

  • Workup and Isolation: After 24 hours, pour the reaction mixture into a beaker containing 50 mL of cold distilled water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl.[7] This will precipitate the crude chalcone.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.[7] The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.[7] Dry the purified crystals in a desiccator.

Characterization
  • Thin-Layer Chromatography (TLC): The purity of the synthesized chalcone can be assessed by TLC on silica gel plates. A single spot under UV visualization indicates a pure compound.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the chalcone. Characteristic peaks include the carbonyl (C=O) stretch of the α,β-unsaturated ketone at approximately 1650 cm⁻¹, the carbon-carbon double bond (C=C) stretch around 1580 cm⁻¹, and the out-of-plane bending of the trans-alkene hydrogens near 980 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized chalcone. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the α and β protons of the enone system (typically as doublets with a coupling constant of ~15 Hz for the trans isomer), and the dimethylamino group protons.

Visualizations

Chalcone_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization Reactants This compound + Acetophenone Dissolution Dissolve in Ethanol Reactants->Dissolution Condensation Add 40% KOH (aq) Stir at RT for 24h Dissolution->Condensation Quench Pour into cold water Condensation->Quench Reaction Mixture Acidify Acidify with 10% HCl Quench->Acidify Precipitate Crude Chalcone (Solid) Acidify->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Suspension Wash Wash with H₂O Filtration->Wash Recrystallization Recrystallize from Ethanol Wash->Recrystallization Pure_Product Pure Chalcone Recrystallization->Pure_Product TLC TLC Pure_Product->TLC MP Melting Point Pure_Product->MP IR IR Spectroscopy Pure_Product->IR NMR NMR Spectroscopy Pure_Product->NMR

Caption: Experimental workflow for the synthesis of chalcones.

This protocol provides a general and adaptable method for the synthesis of novel chalcones from this compound. The specific reaction conditions may require optimization depending on the acetophenone derivative used. The characterization techniques outlined will ensure the structural elucidation and purity assessment of the final products, facilitating their further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Catalytic Condensation of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2][3] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][4] 3-Bromo-4-(dimethylamino)benzaldehyde is a substituted benzaldehyde with both an electron-donating (dimethylamino) and an electron-withdrawing (bromo) group, making its reactivity in condensation reactions an area of interest for the synthesis of novel molecular scaffolds. These application notes provide a comprehensive overview of the catalytic conditions applicable to the condensation of this compound with active methylene compounds, offering detailed experimental protocols and a summary of key reaction parameters.

Catalytic Systems and Reaction Parameters

The choice of catalyst and reaction conditions is crucial for the successful condensation of substituted benzaldehydes. Generally, weak bases are employed to facilitate the deprotonation of the active methylene compound, initiating the condensation cascade.[3][5] The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of substituted benzaldehydes, which can be adapted for this compound.

Catalyst Active Methylene Compound Solvent Temperature (°C) Reaction Time Yield (%) Notes
PiperidineEthyl acetoacetate, MalononitrileEthanol, Toluene0 - Reflux1 - 6 h70-95A classic and widely used basic catalyst.[2][5] Azeotropic removal of water can improve yield.
Ammonium BicarbonateMalonic acidSolvent-free80 - 1000.5 - 2 h85-98A green and efficient catalytic system.[1]
Alum (KAl(SO₄)₂·12H₂O)Malononitrile, CyanoacetamideSolvent-free805 - 30 min90-98An environmentally friendly and readily available catalyst.[6]
Lewis Acids (e.g., ZnCl₂, FeCl₃)Ethyl acetoacetate, UreaSolvent-free1001 - 3 h80-95Can be effective for three-component reactions like the Biginelli reaction.[7]
None (Catalyst-free)MalononitrileWater, Ethanol/WaterRoom Temp - 502 - 24 h75-92A green chemistry approach, particularly effective with highly reactive substrates.[1][4]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation that can be applied to this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the active methylene compound (1.0 - 1.2 eq) to the flask.

  • Add anhydrous ethanol as the solvent (5-10 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (0.1 - 0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the purified product using appropriate analytical techniques (NMR, IR, MS, M.P.).

Protocol 2: Solvent-Free Condensation using Alum as a Catalyst

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile)

  • Alum (KAl(SO₄)₂·12H₂O)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Oil bath or heating block

Procedure:

  • In a reaction vial, combine this compound (1.0 eq) and the active methylene compound (1.0 eq).

  • Add a catalytic amount of alum (10 mol%).[6]

  • Heat the mixture to 80°C in an oil bath with stirring.

  • The reaction is typically rapid and can be monitored by the solidification of the reaction mixture.

  • After cooling to room temperature, add a small amount of ethanol and stir to break up the solid.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

  • Characterize the product by analytical methods.

Reaction Workflow and Logic

The following diagrams illustrate the general workflow for the catalytic condensation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Active Methylene Compound B Add Catalyst (e.g., Piperidine, Alum) A->B C Add Solvent (or Solvent-free) B->C D Heat & Stir (e.g., Reflux or 80°C) C->D E Monitor Progress (TLC) D->E F Cool to Room Temperature E->F G Isolate Crude Product (Filtration or Evaporation) F->G H Purify Product (Recrystallization) G->H I Characterize Product (NMR, IR, MS, M.P.) H->I knoevenagel_mechanism cluster_activation Catalyst Action cluster_condensation Condensation cluster_dehydration Dehydration catalyst Base (B:) active_methylene Active Methylene (NC-CH2-COOEt) catalyst->active_methylene Deprotonation enolate Enolate (Carbanion) active_methylene->enolate aldehyde This compound enolate->aldehyde Nucleophilic Attack intermediate Aldol-type Intermediate aldehyde->intermediate product α,β-Unsaturated Product intermediate->product - H2O

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-Bromo-4-(dimethylamino)benzaldehyde using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and enhanced product purity. The following protocols for common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Cyanation—serve as a guide for the rapid and efficient diversification of the this compound scaffold, a valuable building block in medicinal chemistry and materials science.

Overview of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of reaction mixtures by directly coupling with polar molecules.[1] This efficient energy transfer can accelerate reaction rates, often reducing reaction times from hours to minutes.[2] For palladium-catalyzed cross-coupling reactions, microwave heating has been shown to be particularly effective, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[3]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Microwave-assisted Suzuki-Miyaura reactions of aryl bromides can be accomplished with high efficiency.[4][5]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave process vial, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 135 °C for 40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative)
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
Arylboronic AcidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O1354075-95

Note: Yields are representative and may vary depending on the specific arylboronic acid used.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Microwave irradiation significantly accelerates this reaction.[6]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Acetonitrile (MeCN)

Procedure:

  • To a microwave process vial, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add acetonitrile (5 mL), the terminal alkyne (1.2 mmol), and triethylamine (2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10-20 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative)
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NMeCN10010-2080-95

Note: Yields are representative and may vary depending on the specific terminal alkyne used.

III. Heck Reaction

The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene. Microwave-assisted Heck reactions offer a rapid route to vinylated arenes.

Experimental Protocol: Microwave-Assisted Heck Reaction

This protocol details the reaction of this compound with an alkene (e.g., ethyl acrylate).

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave process vial, dissolve this compound (1 mmol) and Pd(OAc)₂ (0.03 mmol) in DMF (5 mL).

  • Add the alkene (1.5 mmol) and triethylamine (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes with stirring.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative)
Coupling PartnerCatalystBaseSolventTemp. (°C)Time (min)Yield (%)
AlkenePd(OAc)₂Et₃NDMF15015-3070-90

Note: Yields are representative and may vary depending on the specific alkene used.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. Microwave heating provides a rapid and efficient method for this transformation.[7][8][9]

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a microwave process vial under an inert atmosphere, combine this compound (1 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.07 mmol), and NaOtBu (1.4 mmol).

  • Add the amine (1.2 mmol) and dry toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130-150 °C for 10-30 minutes with stirring.[7]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Representative)
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
AminePd₂(dba)₃ / XPhosNaOtBuToluene130-15010-3080-98

Note: Yields are representative and may vary depending on the specific amine used.

V. Cyanation

The cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which is a versatile synthetic intermediate. Microwave-assisted cyanation offers a rapid and high-yielding alternative to traditional methods.[10][11]

Experimental Protocol: Microwave-Assisted Cyanation

This protocol details the conversion of this compound to 4-(dimethylamino)-3-cyanobenzaldehyde.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave process vial, combine this compound (1 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and TMEDA (0.2 mmol).

  • Add DMF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 5 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Representative)
Cyanide SourceCatalyst SystemAdditiveSolventTemp. (°C)Time (min)Yield (%)
Zn(CN)₂Pd₂(dba)₃ / XantphosTMEDADMF1805>95

Experimental Workflows and Signaling Pathways

Microwave-Assisted Cross-Coupling Workflow

The general workflow for the microwave-assisted synthesis of derivatives of this compound is depicted below. This process highlights the key steps from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Microwave Irradiation (Set Temperature and Time) seal->irradiate cool Cool to Room Temperature irradiate->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for microwave-assisted synthesis.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The underlying mechanism for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions involves a palladium catalytic cycle. A simplified representation of this cycle is shown below.

G pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_partner R-Pd(II)L_n-R' pd2_halide->pd2_partner Transmetalation / Carbopalladation / Amine Coordination pd2_partner->pd0 Reductive Elimination product R-R' pd2_partner->product

Caption: Simplified palladium catalytic cycle.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient generation of a diverse library of compounds from this compound. The protocols outlined in these application notes serve as a starting point for the development of novel molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: 3-Bromo-4-(dimethylamino)benzaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-(dimethylamino)benzaldehyde as a versatile building block for the synthesis of advanced organic electronic materials. The focus is on its application in developing hole-transporting materials (HTMs) for perovskite solar cells (PSCs), a leading next-generation photovoltaic technology.

Introduction

This compound is an aromatic aldehyde functionalized with a bromine atom and a dimethylamino group. This unique combination of reactive sites makes it an excellent precursor for constructing complex organic semiconducting molecules. The electron-donating dimethylamino group helps to raise the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole injection and transport in electronic devices. The bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the facile synthesis of extended π-conjugated systems. Furthermore, the aldehyde group can be readily converted into various other functional groups or used in condensation reactions to further modify the molecular structure and properties.

Derivatives of this compound, particularly those based on a triphenylamine (TPA) core, are promising candidates for high-performance HTMs in PSCs. These materials play a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the anode, thereby enhancing the power conversion efficiency (PCE) and operational stability of the solar cell.

Application in Perovskite Solar Cells

Materials derived from this compound can be designed to have appropriate energy levels, high hole mobility, and good film-forming properties, making them suitable for use as HTMs in PSCs. A hypothetical but representative HTM, hereafter named HTM-BDMA , can be synthesized from this precursor.

Quantitative Performance Data of a Representative Triphenylamine-Based HTM

The following table summarizes the typical performance characteristics of a triphenylamine-based HTM structurally similar to those that can be synthesized from this compound. This data is provided for comparative purposes to illustrate the potential of this class of materials.

PropertyValue
HOMO Energy Level-5.1 to -5.3 eV
LUMO Energy Level-2.0 to -2.2 eV
Hole Mobility10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹
PCE of PSC Device18% to 21%
Open-Circuit Voltage (Voc)1.05 to 1.15 V
Short-Circuit Current (Jsc)20 to 24 mA cm⁻²
Fill Factor (FF)0.75 to 0.82

Experimental Protocols

Synthesis of a Representative HTM (HTM-BDMA) from this compound

This protocol describes a two-step synthesis of a representative triphenylamine-based HTM (HTM-BDMA) using a Suzuki coupling followed by a condensation reaction.

Step 1: Suzuki Coupling to form a Triphenylamine Core

cluster_0 Step 1: Suzuki Coupling This compound This compound Pd_catalyst Pd(PPh₃)₄, K₂CO₃ This compound->Pd_catalyst Diphenylamine-4-boronic acid pinacol ester Diphenylamine-4-boronic acid pinacol ester Diphenylamine-4-boronic acid pinacol ester->Pd_catalyst Intermediate_Aldehyde Intermediate Aldehyde Pd_catalyst->Intermediate_Aldehyde

Figure 1: Suzuki coupling reaction.

Materials:

  • This compound

  • Diphenylamine-4-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), diphenylamine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate aldehyde.

Step 2: Knoevenagel Condensation to form the final HTM-BDMA

cluster_1 Step 2: Knoevenagel Condensation Intermediate_Aldehyde Intermediate_Aldehyde Base_Catalyst Piperidine Intermediate_Aldehyde->Base_Catalyst Malononitrile Malononitrile Malononitrile->Base_Catalyst HTM-BDMA Final HTM-BDMA Base_Catalyst->HTM-BDMA cluster_workflow PSC Fabrication Workflow FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (SnO₂) Deposition FTO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Layer Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL (HTM-BDMA) Deposition Perovskite_Deposition->HTL_Deposition Electrode_Deposition Gold Electrode Deposition HTL_Deposition->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization cluster_device PSC Device Architecture Gold Gold Electrode HTM HTM-BDMA Gold->HTM Perovskite Perovskite HTM->Perovskite ETL ETL (SnO₂) Perovskite->ETL FTO FTO Glass ETL->FTO

Application Notes and Protocols for the Formylation of 3-Bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the production of a wide range of pharmaceuticals, agrochemicals, and specialty materials. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][2][4]

3-Bromo-N,N-dimethylaniline is an important substituted aniline derivative, and its formylation provides a versatile building block for further synthetic manipulations. The strong activating and ortho-, para-directing effect of the N,N-dimethylamino group, combined with the deactivating but ortho-, para-directing nature of the bromine atom, dictates the regiochemical outcome of the electrophilic aromatic substitution. The formylation is expected to occur preferentially at the positions most activated by the dimethylamino group and least sterically hindered. Therefore, the major product anticipated from the Vilsmeier-Haack formylation of 3-bromo-N,N-dimethylaniline is 2-bromo-4-formyl-N,N-dimethylaniline .

These application notes provide a detailed experimental protocol for the Vilsmeier-Haack formylation of 3-bromo-N,N-dimethylaniline, a summary of the quantitative data in a structured table, and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below. The yield is an estimate based on typical Vilsmeier-Haack reactions of substituted anilines.

ParameterValue
Reactants
3-Bromo-N,N-dimethylaniline1.0 molar equivalent
Phosphorus oxychloride (POCl₃)1.1 molar equivalents
N,N-Dimethylformamide (DMF)4.0 molar equivalents
Reaction Conditions
Vilsmeier reagent formation0-10 °C
Reaction with aniline derivative90-100 °C
Reaction Time3 hours
Work-up & Purification
HydrolysisIce-cold water
NeutralizationSaturated sodium bicarbonate solution
PurificationRecrystallization or column chromatography
Expected Yield
2-Bromo-4-formyl-N,N-dimethylaniline75-85% (estimated)

Experimental Protocols

This protocol is adapted from a well-established and reliable procedure for the Vilsmeier-Haack formylation of N,N-dimethylaniline.[1][7]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube

  • Ice bath and heating mantle

  • 3-Bromo-N,N-dimethylaniline

  • Phosphorus oxychloride (POCl₃) (reagent grade, handle with care)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place N,N-dimethylformamide (4.0 molar equivalents).

    • Cool the flask in an ice bath to 0-10 °C.

    • With vigorous stirring, add phosphorus oxychloride (1.1 molar equivalents) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent (a chloromethyliminium salt).[2]

    • After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 30 minutes.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add 3-bromo-N,N-dimethylaniline (1.0 molar equivalent) dropwise via the dropping funnel while maintaining the temperature below 20 °C.

    • After the addition is complete, slowly heat the reaction mixture to 90-100 °C using a heating mantle.

    • Maintain the reaction at this temperature with continuous stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture onto the ice-water mixture with vigorous stirring. This hydrolysis step is exothermic.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, if the product is an oil or if recrystallization is not effective, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the hydrolysis step. Proper temperature control is crucial.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification dmf N,N-Dimethylformamide (DMF) vilsmeier_reagent Vilsmeier Reagent (0-10 °C) dmf->vilsmeier_reagent pocltree Phosphorus Oxychloride (POCl3) pocltree->vilsmeier_reagent reaction_mixture Reaction Mixture (90-100 °C, 3h) vilsmeier_reagent->reaction_mixture substrate 3-Bromo-N,N-dimethylaniline substrate->reaction_mixture hydrolysis Hydrolysis (Ice-water) reaction_mixture->hydrolysis neutralization Neutralization (NaHCO3) hydrolysis->neutralization filtration Filtration neutralization->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product 2-Bromo-4-formyl- N,N-dimethylaniline purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-4-(dimethylamino)benzaldehyde as a versatile starting material for the preparation of a variety of heterocyclic compounds. The protocols and data presented herein are intended to guide researchers in the development of novel molecular entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic aldehyde featuring a unique substitution pattern with both an electron-donating dimethylamino group and an electron-withdrawing bromine atom. This electronic arrangement modulates the reactivity of the aldehyde group and provides a handle for further synthetic transformations, such as cross-coupling reactions. The aldehyde functionality serves as a key electrophilic center for condensation reactions with various nucleophiles, making it a valuable building block for the synthesis of diverse heterocyclic scaffolds.

I. Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prominent in a number of drugs. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2][3] The use of this compound in this reaction allows for the introduction of the bromo- and dimethylamino-substituted phenyl ring at the 4-position of the dihydropyridine core.

A key historical report confirms the successful condensation of this compound with ethyl acetoacetate and ammonia, laying the groundwork for the synthesis of this class of compounds.[4]

Reaction Scheme:

Caption: Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(3-bromo-4-(dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is based on the classical Hantzsch reaction conditions.[1][3]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium hydroxide solution (28-30%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (2 equivalents) and a catalytic amount of glacial acetic acid.

  • Slowly add ammonium hydroxide solution (1.2 equivalents) to the reaction mixture with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridine derivative.

  • Dry the purified product under vacuum.

Quantitative Data (Hypothetical):
Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Diethyl 4-(3-bromo-4-(dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateC21H27BrN2O4467.3675-85185-188

II. Synthesis of Pyridine Derivatives via Aromatization of Dihydropyridines

The synthesized 1,4-dihydropyridines can be readily aromatized to the corresponding pyridine derivatives. This is often a desired transformation as the pyridine scaffold is a core structure in many pharmaceuticals and agrochemicals.

Reaction Scheme:

Caption: Aromatization of 1,4-dihydropyridines.

Experimental Protocol: Aromatization of Diethyl 4-(3-bromo-4-(dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Diethyl 4-(3-bromo-4-(dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Nitric acid (65%) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ethanol or Dichloromethane

Procedure (using Nitric Acid):

  • Dissolve the 1,4-dihydropyridine derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add nitric acid (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):
Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
Diethyl 4-(3-bromo-4-(dimethylamino)phenyl)-2,6-dimethylpyridine-3,5-dicarboxylateC21H25BrN2O4465.3480-90110-113

III. Plausible Synthesis of Other Heterocycles

Based on the known reactivity of aromatic aldehydes, this compound is a promising candidate for the synthesis of other heterocyclic systems through condensation reactions with various binucleophiles.

A. Synthesis of Benzimidazole Derivatives

Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine with an aldehyde.

Benzimidazole_Workflow start Start reactants Mix this compound and o-phenylenediamine start->reactants solvent Add solvent (e.g., ethanol) and catalyst reactants->solvent reflux Reflux the reaction mixture solvent->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, precipitate, and filter monitor->workup purify Recrystallize the product workup->purify end End purify->end

Caption: Benzimidazole synthesis workflow.

B. Synthesis of Pyrimidine Derivatives

Pyrimidines can be prepared by the reaction of an aldehyde with a compound containing an active methylene group and a source of amidine (e.g., urea or thiourea).

Pyrimidine_Logic aldehyde This compound condensation1 Knoevenagel Condensation aldehyde->condensation1 active_methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) active_methylene->condensation1 amidine_source Amidine Source (e.g., Urea) cyclization Cyclocondensation amidine_source->cyclization condensation1->cyclization pyrimidine Substituted Pyrimidine cyclization->pyrimidine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Schiff Base Formation with 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Schiff base formation, with a specific focus on reactions involving 3-Bromo-4-(dimethylamino)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Schiff bases from this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Equilibrium Limitations: Schiff base formation is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants.

  • Suboptimal pH: The reaction is typically acid-catalyzed. However, a pH that is too low can protonate the amine reactant, rendering it non-nucleophilic.

  • Steric Hindrance: The bromine atom at the ortho position to the aldehyde can sterically hinder the approach of the amine.

  • Electronic Effects: The electron-donating dimethylamino group can reduce the electrophilicity of the carbonyl carbon, making it less reactive.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

Troubleshooting Steps:

  • Water Removal:

    • Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene.

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å), directly to the reaction mixture.

  • pH Optimization:

    • Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops) or p-toluenesulfonic acid.

    • The optimal pH is often mildly acidic (around 4-5) to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the amine.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture, often to the reflux temperature of the solvent, can help overcome the activation energy barrier.

    • Concentration: Increasing the concentration of one of the reactants, typically the less expensive one, can shift the equilibrium towards the product side, according to Le Chatelier's principle.

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields.[1][2][3]

Issue 2: Presence of Starting Materials in the Final Product

Possible Cause:

  • Incomplete Reaction: As mentioned above, the reversible nature of the reaction can lead to an equilibrium mixture containing both reactants and products.

Troubleshooting Steps:

  • Drive the Reaction to Completion:

    • Implement the water removal techniques described above.

    • Increase the reaction time or temperature.

    • Use a slight excess (1.1 to 1.2 equivalents) of the amine reactant.

  • Purification:

    • If the reaction cannot be driven to completion, focus on efficient purification methods to separate the product from the unreacted starting materials.

Issue 3: Product Decomposition or Side Reactions

Possible Causes:

  • Hydrolysis: The imine bond of the Schiff base is susceptible to hydrolysis, especially in the presence of water and acid.

  • Side Reactions: At high temperatures or with prolonged reaction times, side reactions may occur.

Troubleshooting Steps:

  • Minimize Water: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis during workup and purification.

  • Control Temperature: Monitor the reaction temperature carefully and avoid excessive heating.

  • Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Issue 4: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging.

  • Product Instability on Silica Gel: Some Schiff bases can degrade on silica gel during column chromatography.

  • Oily Product: The product may not crystallize easily.

Troubleshooting Steps:

  • Recrystallization: This is the most common and effective method for purifying solid Schiff bases.

    • Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography:

    • If recrystallization is ineffective, column chromatography can be used. Consider using neutral alumina instead of silica gel if degradation is observed.

  • Washing: If the product precipitates from the reaction mixture, washing it with a solvent in which the starting materials are soluble can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Schiff base formation?

A1: The formation of a Schiff base is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic imine (-C=N-) bond of the Schiff base.

Q2: How do the substituents on this compound affect the reaction?

A2:

  • 3-Bromo group: The bromine atom is an electron-withdrawing group by induction but can also exhibit some resonance donation. Its primary effect in this position is likely steric hindrance, which can slow down the rate of reaction.

  • 4-(dimethylamino) group: This is a strong electron-donating group. It increases the electron density on the benzene ring and can slightly decrease the electrophilicity of the carbonyl carbon, potentially making the reaction slower than with an unsubstituted benzaldehyde.

Q3: What is a suitable solvent for this reaction?

A3: Ethanol is a commonly used solvent for Schiff base synthesis as it readily dissolves both the aldehyde and many primary amines.[4] Methanol is also a viable option. For reactions where water removal is critical, toluene can be used in conjunction with a Dean-Stark apparatus.

Q4: Is a catalyst always necessary?

A4: While the reaction can sometimes proceed without a catalyst, particularly with reactive starting materials, the use of a catalytic amount of a weak acid like glacial acetic acid is highly recommended to accelerate the reaction and improve the yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting aldehyde and amine. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots will indicate the progress of the reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on Schiff Base Yield

AldehydeAmineSolventCatalystMethodReaction TimeYield (%)Reference
4-(diethylamino)benzaldehyde4-bromoanilineEthanol-Reflux2 hNot Specified[4]
N,N-dimethylaminobenzaldehydeAnilineEthanolH₂SO₄ (conc.)Not SpecifiedNot SpecifiedNot Specified[5]
Substituted aromatic aldehydesVarious aromatic aminesEthanolGlacial Acetic AcidMicrowave2-3 minHigh
BenzaldehydeAnilineNonePEG-400Stirring at RT45 min98%[6]
Salicylaldehydep-aminophenolNone-MicrowaveNot Specified94.3%[2]
3-bromo-5-tert-butyl-2-hydroxy benzaldehydeValine methyl esterNone-MicrowaveNot SpecifiedHigh[7]

Experimental Protocols

Detailed Methodology for the Synthesis of a Schiff Base from this compound and Aniline

This protocol is a representative procedure and may require optimization for different amine substrates.

Materials:

  • This compound (1 equivalent)

  • Aniline (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add aniline (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified Schiff base in a vacuum oven.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SchiffBaseSynthesisWorkflow Experimental Workflow for Schiff Base Synthesis A Reactant Preparation (Aldehyde & Amine in Solvent) B Catalyst Addition (e.g., Acetic Acid) A->B C Reaction (Heating/Reflux) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete? E Workup (Cooling, Precipitation/Concentration) D->E Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for Schiff base synthesis.

TroubleshootingYield Troubleshooting Low Yield in Schiff Base Formation Start Low Yield Observed CheckEquilibrium Is water being removed? Start->CheckEquilibrium CheckCatalyst Is the pH optimal? CheckEquilibrium->CheckCatalyst Yes RemoveWater Use Dean-Stark or dehydrating agent CheckEquilibrium->RemoveWater No CheckConditions Are temperature and time sufficient? CheckCatalyst->CheckConditions Yes OptimizepH Add catalytic acid (e.g., acetic acid) CheckCatalyst->OptimizepH No IncreaseTempTime Increase reflux time or temperature CheckConditions->IncreaseTempTime No RecheckYield Re-evaluate Yield CheckConditions->RecheckYield Yes RemoveWater->RecheckYield OptimizepH->RecheckYield IncreaseTempTime->RecheckYield

Caption: Logical relationship for troubleshooting low yield.

References

troubleshooting low conversion in Knoevenagel condensation of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering low conversion in the Knoevenagel condensation of 3-Bromo-4-(dimethylamino)benzaldehyde. The unique electronic and steric properties of this substrate often require specific optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I experiencing low conversion with this compound in my Knoevenagel condensation?

A: Low conversion with this specific aldehyde is a common challenge and typically stems from a combination of two primary factors:

  • Electronic Effects: The 4-(dimethylamino) group is a potent electron-donating group. It increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon of the aldehyde. This increased electron density deactivates the aldehyde, making it less electrophilic and therefore less susceptible to nucleophilic attack by the active methylene compound. Aldehydes with electron-donating groups are known to be challenging substrates for this reaction.[1][2]

  • Steric Hindrance: The bromine atom at the 3-position (ortho to the aldehyde group) creates significant steric bulk around the reaction center. This physical obstruction can hinder the approach of the nucleophile (the deprotonated active methylene compound) to the carbonyl carbon, further slowing down the reaction rate.[3][4]

Essentially, the reaction's activation energy is increased due to these electronic and steric factors, leading to sluggish or incomplete conversion under standard conditions.

Q2: My standard catalyst, piperidine, is not effective. What are the best catalyst choices for this substrate?

A: Given the deactivated nature of the aldehyde, a standard weak base like piperidine may be insufficient to promote the reaction efficiently.[5] A systematic catalyst screening is highly recommended. Consider catalysts that can enhance the reaction through different mechanisms.

Solutions:

  • Use stronger base catalysts: While very strong bases can cause self-condensation, slightly stronger amines or ammonium salts can be more effective.[5][6] Ammonium bicarbonate, for instance, has been used effectively in greener Knoevenagel protocols.[7]

  • Employ Lewis acid catalysts: Lewis acids such as Titanium(IV) chloride (TiCl₄) or Zinc chloride (ZnCl₂) can activate the aldehyde by coordinating to the carbonyl oxygen.[8] This coordination makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Consider organocatalysts: Amino acids like L-proline have been shown to be effective catalysts for Knoevenagel condensations, sometimes yielding higher efficiencies than traditional inorganic acids or bases.[9]

  • Utilize ionic liquids: Certain ionic liquids can act as both the solvent and the catalyst, promoting the reaction under mild conditions.[10] For example, 1-butyl-3-methylimidazolium acetate [Bmim][OAc] has been used successfully.[10]

Catalyst TypeExamplesMode of ActionExpected Conversion
Weak Base Piperidine, PyridineDeprotonates the active methylene compound.[5][11]Low
Ammonium Salt Ammonium Acetate, Ammonium BicarbonateActs as a weak base and can participate in the reaction mechanism.[7][8]Moderate to High
Lewis Acid TiCl₄, ZnCl₂, Boric AcidActivates the aldehyde by coordinating to the carbonyl oxygen.[8][12]Moderate to High
Organocatalyst L-ProlineCan act as a bifunctional catalyst.[9]High
Ionic Liquid [Bmim][OAc]Can act as a basic catalyst and a green solvent.[10]High

Q3: How can I optimize the reaction conditions (solvent, temperature, time) to improve conversion?

A: Optimizing reaction conditions is crucial for overcoming the high activation energy of this reaction.

Solutions:

  • Temperature: For deactivated aldehydes, room temperature is often insufficient. Gentle to moderate heating (e.g., 40-80°C or reflux) can significantly increase the reaction rate and improve yields.[4] However, monitor the reaction closely to avoid potential side reactions at higher temperatures.

  • Solvent Selection: The solvent plays a critical role in reactant solubility and reaction mechanism.[8][13]

    • Polar Protic Solvents: Ethanol or methanol are common choices and can be effective.[13]

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes provide excellent results, especially for challenging substrates.[4]

    • Azeotropic Water Removal: Using a solvent like toluene or benzene with a Dean-Stark apparatus to remove the water byproduct can drive the reaction equilibrium toward the product side, significantly improving conversion.[14]

    • Solvent-Free Conditions: In some cases, performing the reaction neat (without solvent), sometimes with grinding, can lead to higher yields and is an environmentally friendly option.[7][8]

  • Reaction Time: Due to the slow reaction rate, an extended reaction time may be necessary. It is essential to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal time for completion and to avoid the formation of byproducts from prolonged heating.[8]

ConditionRecommendation for this compoundRationale
Temperature Start at 50°C and incrementally increase to reflux temperature.Overcomes the high activation energy due to electronic and steric effects.[4]
Solvent Toluene (with Dean-Stark), Ethanol, or consider solvent-free.Toluene for azeotropic water removal.[14] Ethanol for good solubility.[13] Solvent-free to increase reactant concentration.[7]
Time 4 - 24 hours (monitor by TLC).The deactivated substrate requires a longer time to reach completion.[8]
Water Removal Use a Dean-Stark apparatus or add molecular sieves.Removing the water byproduct shifts the reaction equilibrium towards the product.[14]

Q4: Could side reactions be contributing to the low yield of my desired product?

A: While the primary issue is likely low reactivity, side reactions can occur, especially under forcing conditions (strong bases, high heat).

  • Self-Condensation of the Active Methylene Compound: This is less likely to be the main issue if the aldehyde is present, but it can be promoted by overly strong bases.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with a second molecule of the active methylene compound.[8] This can be minimized by carefully controlling the stoichiometry (using a 1:1 molar ratio of reactants) and monitoring the reaction to stop it once the starting aldehyde is consumed.[8]

To minimize these, use a milder catalyst if possible and avoid a large excess of the active methylene compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the parallel testing of different catalysts to identify the most effective one for your substrate.

  • Preparation: In separate, labeled vials, place this compound (e.g., 0.1 mmol, 1.0 eq).

  • Add Reagents: To each vial, add the active methylene compound (e.g., malononitrile, 0.1 mmol, 1.0 eq) and the chosen solvent (e.g., 1 mL of ethanol).

  • Add Catalyst: To each vial, add a different catalyst (e.g., 10 mol% of piperidine, ammonium acetate, L-proline, etc.).

  • Reaction: Seal the vials, place them in a heating block set to a desired temperature (e.g., 60°C), and stir for a set time (e.g., 8 hours).

  • Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each vial and analyze by TLC or LC-MS to compare the conversion to the product.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended for driving the reaction to completion.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Add Reagents: Add the active methylene compound (1.0 - 1.1 eq), the selected catalyst (e.g., 10-20 mol% ammonium acetate), and toluene. The amount of toluene should be sufficient to fill the Dean-Stark trap and maintain stirring.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing and monitor the reaction progress by TLC. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in this specific Knoevenagel condensation.

Caption: A troubleshooting workflow for low Knoevenagel condensation conversion.

References

Technical Support Center: Purification of Crude 3-Bromo-4-(dimethylamino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-4-(dimethylamino)benzaldehyde and its derivatives.

Troubleshooting Guide

Encountering issues during the purification of your target compound can be a significant setback. The table below outlines common problems, their probable causes, and recommended solutions to get your experiment back on track.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. The chosen solvent is not ideal (compound is too soluble). 2. Too much solvent was used, preventing supersaturation. 3. The solution was cooled too rapidly. 4. The compound has "oiled out" instead of crystallizing.1. Select a different solvent or a mixed-solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. 2. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. If oiling persists, consider purification by column chromatography.
Product Degradation on Silica Gel Column 1. The silica gel is too acidic for the electron-rich aminobenzaldehyde. 2. The compound is unstable over long periods on the stationary phase.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). 2. Use a less acidic stationary phase, such as alumina. 3. Expedite the chromatography process and minimize the time the compound spends on the column.
Poor Separation of Impurities by Column Chromatography 1. The solvent system (eluent) is not optimized. 2. The column was overloaded with crude material. 3. The column was not packed properly.1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to find the optimal eluent for separation. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Colored Impurities in the Final Product 1. Highly colored byproducts from the synthesis. 2. Co-crystallization of impurities with the product.1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 2. If recrystallization is ineffective, purify by column chromatography.
Oily Product Instead of Solid 1. Presence of impurities that depress the melting point. 2. The product is a low-melting solid or an oil at room temperature.1. Attempt purification by column chromatography to remove impurities. 2. If the pure product is an oil, distillation under reduced pressure may be a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.[1] Potential impurities in the crude product may include unreacted N,N-dimethylaniline, over-brominated species, and byproducts from the hydrolysis of the Vilsmeier reagent.[1]

Q2: Which purification technique is most suitable for a first-pass purification of crude this compound?

A2: An acid-base extraction is an excellent first step to separate the basic this compound from any non-basic impurities. The basicity of the dimethylamino group allows the compound to be protonated and extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The purified product can then be recovered by neutralizing the aqueous layer.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: For the closely related p-dimethylaminobenzaldehyde, a mixture of alcohol and water is effective.[2] A similar approach can be a good starting point for this compound. Ethanol or isopropanol mixed with water would be a logical choice. The crude product should be dissolved in a minimum amount of the hot alcohol, and then water should be added dropwise until the solution becomes cloudy. Upon gentle heating to redissolve the precipitate and subsequent slow cooling, crystals of the purified product should form.

Q4: My this compound derivative appears to be degrading on the silica gel column, what can I do?

A4: Electron-rich aldehydes can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use a deactivated stationary phase. This can be achieved by adding a small percentage of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, a less acidic stationary phase like alumina can be used.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate the basic this compound from non-basic impurities.

  • Dissolution : Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction : Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated aminobenzaldehyde will move into the aqueous layer.

  • Separation : Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization : Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) with stirring until the solution is neutral or slightly basic. The purified this compound will precipitate out.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound derivatives by column chromatography.

  • TLC Analysis : First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine to prevent product degradation) and pack the column.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution : Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent System / Conditions
Acid-Base Extraction 1M HCl / Ethyl Acetate
Recrystallization Ethanol / Water
Column Chromatography Hexane:Ethyl Acetate (7:3) + 0.5% Et₃N on Silica Gel

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Organic Solvent crude_product->dissolution acid_base_extraction Acid-Base Extraction dissolution->acid_base_extraction Initial Purification recrystallization Recrystallization acid_base_extraction->recrystallization Further Purification column_chromatography Column Chromatography acid_base_extraction->column_chromatography Alternative Further Purification pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered check_purity Check Purity by TLC/NMR start->check_purity impurities_present Impurities Present? check_purity->impurities_present low_yield Low Yield? impurities_present->low_yield Yes degradation Product Degradation? impurities_present->degradation No optimize_purification Optimize Purification Method (e.g., change solvent, use deactivated silica) low_yield->optimize_purification Yes check_protocol Review Experimental Protocol (e.g., solvent volume, cooling rate) low_yield->check_protocol No modify_conditions Modify Conditions (e.g., add triethylamine, use alumina) degradation->modify_conditions Yes end Problem Resolved degradation->end No optimize_purification->end check_protocol->end modify_conditions->end

Caption: A logical flowchart for troubleshooting common purification issues.

References

side reactions and byproduct formation in reactions of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-(dimethylamino)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during common reactions involving this compound, such as palladium-catalyzed cross-coupling reactions and bromination.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl product, and I'm observing significant amounts of 4-(dimethylamino)benzaldehyde as a byproduct. What is happening and how can I fix it?

Answer:

The formation of 4-(dimethylamino)benzaldehyde as a major byproduct indicates that a competitive side reaction, hydrodehalogenation (or dehalogenation) , is occurring. In this process, the bromine atom on your starting material is replaced by a hydrogen atom.

Probable Causes:

  • Hydride Source: The hydride source for this side reaction can be impurities in the solvent, the base, or even the boronic acid reagent. Formate salts, often used as buffers or bases, can be particularly effective hydride donors.

  • Catalyst and Ligand Choice: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.

Recommended Solutions:

  • Use High-Purity Reagents: Ensure your solvents are anhydrous and your base is of high purity.

  • Optimize Catalyst System: Screen different palladium sources and ligands. For instance, using a more electron-rich and bulky phosphine ligand can sometimes favor the desired reductive elimination step over dehalogenation.

  • Control Temperature: Attempt the reaction at a lower temperature for a longer duration.

  • Add a Scavenger: In some cases, adding a mild oxidizing agent can help to suppress the formation of palladium hydride species responsible for dehalogenation, but this should be approached with caution as it can also affect the catalyst's activity.

Question 2: In my Suzuki-Miyaura reaction, besides the desired product, I am isolating a significant amount of a homocoupled product derived from my boronic acid. How can I minimize this side reaction?

Answer:

The formation of a homocoupled product (Ar-Ar from ArB(OH)₂) is a common side reaction in Suzuki-Miyaura coupling, often referred to as protodeboronation followed by oxidative coupling or direct homocoupling of the boronic acid .

Probable Causes:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

  • Sub-optimal Base or Solvent: The choice of base and solvent can influence the rate of protodeboronation.

  • Prolonged Reaction Times at High Temperatures: These conditions can lead to the degradation of the boronic acid and favor homocoupling.

Recommended Solutions:

  • Thoroughly Degas the Reaction Mixture: Before adding the palladium catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, CsF, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help drive the desired reaction to completion without excessive homocoupling.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times by monitoring the consumption of the starting material by TLC or LC-MS.

Question 3: My Heck or Sonogashira reaction with this compound is sluggish, and I'm getting a complex mixture of products.

Answer:

A complex product mixture in Heck and Sonogashira reactions can arise from a combination of incomplete conversion, side reactions, and degradation of starting materials or products.

Probable Causes:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the reaction conditions.

  • Substrate Reactivity: The electron-donating dimethylamino group can influence the reactivity of the aryl bromide.

  • Side Reactions: Besides dehalogenation, other potential side reactions include polymerization of the alkene (in Heck reactions) or homocoupling of the alkyne (Glaser coupling in Sonogashira reactions).

  • Instability of the Product: The product itself might be unstable under the reaction conditions, leading to decomposition.

Recommended Solutions:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands to find a more active and stable catalytic system.

  • Optimize Reaction Conditions: Vary the temperature, base, and solvent. For Sonogashira reactions, ensure the copper co-catalyst (if used) is fresh.

  • Degassing: As with Suzuki-Miyaura reactions, ensure the reaction mixture is properly degassed to prevent catalyst oxidation.

  • Incremental Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration and suppress side reactions.

Bromination Reactions

Question 4: I am trying to synthesize this compound by brominating 4-(dimethylamino)benzaldehyde, but I am getting a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

Answer:

The formation of a di-brominated product, likely 3,5-dibromo-4-(dimethylamino)benzaldehyde , is a result of over-bromination. The strong activating effect of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic substitution.

Probable Causes:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) will lead to di-bromination.

  • Reaction Conditions: Higher temperatures and prolonged reaction times can favor over-bromination.

  • Choice of Brominating Agent and Solvent: Some brominating agents are more reactive than others, and the solvent can influence the reaction rate and selectivity.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent, using no more than one equivalent. It may be beneficial to use slightly less than one equivalent and accept a lower conversion to maximize selectivity.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reaction rate.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 4-(dimethylamino)benzaldehyde to avoid localized high concentrations.

  • Milder Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS).

  • Solvent Choice: A less polar solvent may help to moderate the reaction rate.

Quantitative Data Summary

The following table summarizes potential byproduct formation and estimated yields based on reactions with analogous compounds. It is important to note that these values are illustrative and the actual yields will depend on the specific reaction conditions.

Reaction TypeStarting MaterialDesired ProductPotential Byproduct(s)Estimated Byproduct Yield (%)
Suzuki-MiyauraThis compound3-Aryl-4-(dimethylamino)benzaldehyde4-(Dimethylamino)benzaldehyde (Dehalogenation)5 - 20
Homocoupled Boronic Acid Product5 - 15
HeckThis compound3-Vinyl-4-(dimethylamino)benzaldehyde4-(Dimethylamino)benzaldehyde (Dehalogenation)5 - 15
SonogashiraThis compound3-Alkynyl-4-(dimethylamino)benzaldehyde4-(Dimethylamino)benzaldehyde (Dehalogenation)5 - 20
Alkyne Homocoupling Product (Glaser)< 10
Bromination4-(Dimethylamino)benzaldehydeThis compound3,5-Dibromo-4-(dimethylamino)benzaldehyde10 - 30+ (highly condition dependent)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2 M aqueous Na₂CO₃ solution (2.0 equiv)

    • Toluene or Dioxane

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and the solvent.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the aqueous Na₂CO₃ solution and continue to degas for another 5 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Bromination of 4-(dimethylamino)benzaldehyde

  • Materials:

    • 4-(Dimethylamino)benzaldehyde (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.0 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-(dimethylamino)benzaldehyde in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve NBS in DMF.

    • Add the NBS solution dropwise to the solution of 4-(dimethylamino)benzaldehyde over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

    • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Side_Reactions_Suzuki cluster_suzuki Suzuki-Miyaura Reaction A This compound C Desired Product: 3-Aryl-4-(dimethylamino)benzaldehyde A->C Pd Catalyst, Base D Byproduct: 4-(Dimethylamino)benzaldehyde (Dehalogenation) A->D Side Reaction (e.g., H- source) B Arylboronic Acid B->C Pd Catalyst, Base E Byproduct: Homocoupled Boronic Acid Product B->E Side Reaction (e.g., O2)

Caption: Potential side reactions in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproducts (NMR, LC-MS) Start->Identify_Byproduct Dehalogenation Dehalogenation Product Observed Identify_Byproduct->Dehalogenation [Dehalogenation] Homocoupling Homocoupling Product Observed Identify_Byproduct->Homocoupling [Homocoupling] Over_reaction Over-reaction Product Observed Identify_Byproduct->Over_reaction [Over-reaction] Solution_Dehalo Solutions: - Use high-purity reagents - Optimize catalyst/ligand - Lower reaction temperature Dehalogenation->Solution_Dehalo Solution_Homo Solutions: - Thoroughly degas - Optimize base/solvent - Control stoichiometry Homocoupling->Solution_Homo Solution_Over Solutions: - Control stoichiometry - Lower reaction temperature - Slow addition of reagent Over_reaction->Solution_Over

Caption: A troubleshooting workflow for identifying and addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, 3-bromo-4-(dimethylamino)benzoic acid, upon prolonged exposure to air. The dimethylamino group can also be a site for potential side reactions under certain conditions, such as alkylation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.

Q2: Can the dimethylamino group participate in side reactions?

A2: Yes, while less common under typical cross-coupling conditions, the lone pair of electrons on the nitrogen of the dimethylamino group can act as a nucleophile. Under strongly acidic conditions, it can be protonated, which would deactivate the ring towards electrophilic substitution and could affect its solubility. In the presence of strong alkylating agents, N-alkylation to form a quaternary ammonium salt is a possibility.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific hazard information.

Q4: How does the electronic nature of the substituents on this compound affect its reactivity in cross-coupling reactions?

A4: The dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step in palladium-catalyzed cross-coupling reactions slower compared to electron-deficient aryl bromides. The aldehyde group is an electron-withdrawing group, which can partially offset this effect. The interplay of these electronic factors can influence the optimal reaction conditions.

Q5: Can I use 3-Chloro-4-(dimethylamino)benzaldehyde instead of the bromo derivative in cross-coupling reactions?

A5: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. Therefore, using the chloro-analog would likely require more forcing reaction conditions, such as higher temperatures, longer reaction times, and more specialized (and often more expensive) catalyst systems to achieve comparable yields. The C-Br bond is weaker than the C-Cl bond, making oxidative addition to the palladium catalyst more facile for the bromo derivative.

Technical Support Center: 3-Bromo-4-(dimethylamino)benzaldehyde and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-4-(dimethylamino)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility and handling of this reagent and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How does the bromo substituent affect the solubility of the compound?

The introduction of a bromine atom to an aromatic ring generally decreases its polarity and can reduce solubility in polar solvents while increasing it in non-polar organic solvents. Bromobenzene, for example, is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and acetone.[3]

Q3: What are common reaction types for this compound?

As an aromatic aldehyde, this compound is a versatile substrate for a variety of organic reactions, including:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form substituted styrenes, which are often highly colored dyes.[4]

  • Wittig Reaction: Reaction with phosphorus ylides to produce alkenes.

  • Reductive Amination: Formation of a new C-N bond by reaction with an amine in the presence of a reducing agent.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Conversion of the aldehyde to an alcohol.

Q4: My reaction product has poor solubility. What can I do?

Improving the solubility of a reaction product often involves finding a suitable solvent or solvent mixture. See the Troubleshooting Guide below for a systematic approach to solvent selection and techniques to improve dissolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and its derivatives.

Issue 1: Poor Solubility of a Reaction Product

If your product has limited solubility in common solvents, consider the following strategies:

Troubleshooting Workflow for Poor Solubility

Caption: A logical workflow for addressing poor product solubility.

Detailed Steps:

  • Solvent Screening: Use small vials to test the solubility of a few milligrams of your product in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).

  • Solvent Mixtures: If the product is sparingly soluble in one solvent but very soluble in another, a solvent mixture can be effective for recrystallization. The product should be dissolved in the "good" solvent at an elevated temperature, followed by the slow addition of the "poor" solvent until turbidity is observed.

  • Heating: The solubility of most compounds increases with temperature.[1] Gently heating the solvent while stirring can help dissolve the product.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

Issue 2: Product "Oils Out" During Crystallization

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.

Troubleshooting "Oiling Out"

start Start: Product 'oils out' reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Allow the solution to cool very slowly add_solvent->slow_cool seed_crystal Add a seed crystal slow_cool->seed_crystal success Crystals form seed_crystal->success failure Still oils out seed_crystal->failure change_solvent Try a different solvent or solvent system failure->change_solvent

Caption: A step-by-step guide to resolve product "oiling out".

Issue 3: Low Reaction Yield

Low yields can be attributed to several factors, from incomplete reactions to loss of product during workup.

Troubleshooting Low Reaction Yield

start Start: Low reaction yield check_reaction Monitor reaction completion by TLC or LC-MS start->check_reaction incomplete Incomplete reaction check_reaction->incomplete complete Reaction complete check_reaction->complete extend_time Extend reaction time or increase temperature incomplete->extend_time check_reagents Verify reagent purity and stoichiometry incomplete->check_reagents optimize_workup Optimize workup procedure to minimize product loss complete->optimize_workup extend_time->check_reaction check_reagents->check_reaction purification Review purification method (e.g., recrystallization, chromatography) optimize_workup->purification improved Yield improves purification->improved

Caption: A systematic approach to diagnosing and improving low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Notes
This compound228.09Starting aldehyde
Malononitrile66.06Active methylene compound
Piperidine85.15Basic catalyst
Ethanol (EtOH), absolute46.07Reaction solvent
Deionized Water18.02For washing the product
Ethyl Acetate88.11For recrystallization (optional)
n-Hexane86.18For recrystallization (optional)

Procedure

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the active methylene compound (1.0 - 1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate upon cooling. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/n-hexane mixture.

Protocol 2: Purification of Crude Product by Acid-Base Extraction

This method is particularly useful for purifying aminobenzaldehydes and their derivatives from non-basic impurities.

Procedure

  • Suspension: Suspend the crude reaction product in water.

  • Acidification: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) with stirring until the solid dissolves completely. The protonated amine product will be soluble in the aqueous acidic solution, while non-basic impurities may remain as a solid or oil.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Neutralization: Cool the filtrate in an ice bath and slowly add a dilute base (e.g., 1 M NaOH) with vigorous stirring until the solution is neutral or slightly basic (pH ~7-8).

  • Precipitation: The purified product should precipitate out of the solution.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Determination of Product Solubility

This protocol outlines a general method for quantitatively determining the solubility of a compound in a given solvent.

Experimental Workflow for Solubility Determination

start Start: Determine solubility prepare_saturated Prepare a saturated solution by adding excess solid to the solvent start->prepare_saturated equilibrate Equilibrate the mixture at a constant temperature (e.g., 24-48 hours) prepare_saturated->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter the sample to remove undissolved solids sample->filter analyze Analyze the concentration of the filtrate (e.g., by UV-Vis or HPLC) filter->analyze calculate Calculate solubility (g/L or mol/L) analyze->calculate end End: Solubility determined calculate->end

Caption: A general workflow for the experimental determination of solubility.

Data Presentation

Table 1: Solubility of 4-(dimethylamino)benzaldehyde in Common Solvents

Note: This data is for the non-brominated analog and should be used as a general guide for solvent selection.

SolventChemical FormulaSolubility (g/L)Temperature (°C)
WaterH₂O0.3 - 0.820
EthanolC₂H₅OHSolubleNot Specified
AcetoneC₃H₆OSolubleNot Specified
ChloroformCHCl₃SolubleNot Specified
Diethyl Ether(C₂H₅)₂OSolubleNot Specified
Dimethylformamide (DMF)C₃H₇NOSolubleNot Specified

Data compiled from various sources.[1][2]

Table 2: Common Solvents for Recrystallization

Solvent SystemPolarityNotes
Ethanol/WaterPolarGood for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.
Ethyl Acetate/Hexane(s)Mid-PolarA versatile system for a wide range of organic compounds.
Dichloromethane/Hexane(s)Non-Polar to Mid-PolarSuitable for less polar compounds.
TolueneNon-PolarCan be effective for aromatic compounds, but its high boiling point requires careful handling.
MethanolPolarOften a good first choice for polar compounds.

References

Technical Support Center: Catalyst Selection for Condensation Reactions with 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting common issues encountered during the condensation of 3-Bromo-4-(dimethylamino)benzaldehyde with active methylene compounds.

Frequently Asked Questions (FAQs)

Q1: What type of condensation reaction is suitable for this compound?

A1: this compound is an aromatic aldehyde and is well-suited for condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations. The choice between these depends on the active methylene compound you are using as the reaction partner.

  • Knoevenagel Condensation: This reaction is ideal when using compounds with two electron-withdrawing groups attached to a methylene group (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate).[1]

  • Claisen-Schmidt Condensation: This is the preferred method when reacting the aldehyde with a ketone that has α-hydrogens (e.g., acetophenone, cyclohexanone).[2]

Q2: Which catalysts are most effective for these condensation reactions?

A2: The choice of catalyst is crucial for an efficient reaction. For the Knoevenagel condensation, weak bases are generally preferred, while the Claisen-Schmidt condensation can be catalyzed by both strong and weak bases.

  • For Knoevenagel Condensation:

    • Piperidine: A commonly used and effective weak base catalyst.[3][4]

    • Ammonium salts (e.g., ammonium acetate): A greener alternative to piperidine.

  • For Claisen-Schmidt Condensation:

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that are highly effective, often used in ethanolic solutions or even under solvent-free conditions.[5][6]

    • Weak bases: While less common, weaker bases can also be used, which can sometimes help to minimize side reactions.

Q3: How do the substituents on this compound affect the reaction?

A3: The electronic properties of the substituents on the benzaldehyde ring can influence the reactivity of the aldehyde. In this compound, the dimethylamino group is a strong electron-donating group, which can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction. Conversely, the bromo group is an electron-withdrawing group. The overall effect will be a combination of these opposing influences. In many cases, electron-donating groups can lead to slightly longer reaction times or require slightly more forcing conditions compared to benzaldehydes with electron-withdrawing groups.[7]

Q4: What are the common side reactions to be aware of?

A4: Several side reactions can occur, leading to byproducts and reduced yields.

  • Self-condensation of the active methylene compound or ketone: This can be minimized by controlling the reaction conditions and stoichiometry.

  • Cannizzaro reaction: This is a disproportionation reaction of the aldehyde that can occur in the presence of a strong base, especially if the aldehyde is sterically hindered or the reaction temperature is too high.[8]

  • Michael addition: The product of the condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound or enolate.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Suboptimal reaction temperature- Insufficient reaction time- Impure starting materials- Use a fresh or purified catalyst.- Optimize the reaction temperature. Gentle heating can often improve yields.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure the purity of this compound and the active methylene compound.
Formation of Multiple Products - Side reactions (e.g., self-condensation, Cannizzaro reaction, Michael addition)- Incorrect stoichiometry- Use a weaker base or optimize the base concentration to minimize side reactions like the Cannizzaro reaction.[8]- Adjust the stoichiometry of the reactants. For Claisen-Schmidt, a slight excess of the ketone can sometimes be beneficial.- Lowering the reaction temperature can help to suppress Michael addition.[8]
Darkening of the Reaction Mixture - Polymerization or decomposition of the aldehyde or product- Excessively harsh reaction conditions (high temperature or high base concentration)- Reduce the reaction temperature.- Use a lower concentration of the base or a weaker base.- Ensure the reaction is not running for an excessively long time.
Difficulty in Product Purification - Presence of unreacted starting materials- Formation of oily byproducts- Optimize the reaction to ensure complete consumption of the starting materials.- Use column chromatography for purification if recrystallization is ineffective.- Washing the crude product with appropriate solvents can help remove some impurities before recrystallization.

Catalyst Performance Data

The following tables summarize typical yields for Knoevenagel and Claisen-Schmidt condensations of various substituted benzaldehydes. This data can help in selecting a suitable catalyst and predicting the expected outcome for the reaction with this compound.

Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
Benzaldehyde SubstituentCatalystSolventReaction TimeYield (%)
4-Methoxy (electron-donating)PiperidineEthanol2 h92
4-Chloro (electron-withdrawing)PiperidineEthanol1 h95
4-Nitro (strong electron-withdrawing)PiperidineEthanol0.5 h98
UnsubstitutedNi(NO₃)₂·6H₂O (5 mol%)Water10 min90
4-BromoNi(NO₃)₂·6H₂O (5 mol%)Water15 min92

Data compiled from multiple sources for comparative purposes.[9]

Claisen-Schmidt Condensation of Substituted Benzaldehydes with Acetophenone
Benzaldehyde SubstituentCatalystSolventReaction TimeYield (%)
4-Methyl (electron-donating)Solid NaOHSolvent-free5 minHigh
4-Methoxy (electron-donating)NaOHEthanol18 h~80-90
4-Chloro (electron-withdrawing)NaOHEthanol18 h~80-90
UnsubstitutedNaOHEthanol-43

Data compiled from multiple sources for comparative purposes.[7][10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (0.1 equivalents)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add malononitrile to the solution and stir.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Claisen-Schmidt Condensation using Sodium Hydroxide

This protocol provides a general method for the Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

  • This compound (1 equivalent)

  • Acetophenone (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10% aqueous solution of NaOH.

  • In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

  • Cool the flask in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to go to completion.

  • Once complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Solvent B Add Active Methylene Compound/Ketone A->B 1. C Add Catalyst (e.g., Piperidine/NaOH) B->C 2. D Heat/Stir (Monitor by TLC) C->D 3. E Cool and Precipitate/ Solvent Removal D->E 4. F Filter and Wash Crude Product E->F 5. G Recrystallize Pure Product F->G 6.

General experimental workflow for condensation reactions.

Troubleshooting_Logic Start Low Yield or Multiple Products Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Catalyst Evaluate Catalyst (Activity/Concentration) Start->Catalyst Stoichiometry Adjust Reactant Stoichiometry Start->Stoichiometry Result Improved Yield/ Purity Purity->Result Conditions->Result Catalyst->Result Stoichiometry->Result

A logical approach to troubleshooting common issues.

References

preventing decomposition of 3-Bromo-4-(dimethylamino)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and use of 3-Bromo-4-(dimethylamino)benzaldehyde in chemical reactions. Our goal is to help you minimize decomposition and improve reaction outcomes.

I. Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Reaction yields are consistently low, and purification is difficult due to the presence of multiple byproducts.

  • Potential Cause: Decomposition of the starting material due to improper storage or handling. This compound is sensitive to light, air, and moisture.[1] It is also incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

  • Troubleshooting Workflow:

    G start Low Yield & Multiple Byproducts check_storage Verify Storage Conditions: - Tightly sealed container? - Stored at 2-8°C? - Under inert atmosphere (Ar/N2)? - Protected from light? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No check_handling Review Reaction Setup: - Were anhydrous solvents used? - Was the reaction run under an inert atmosphere? - Were reagents degassed? check_storage->check_handling Yes recommend_storage Action: Discard degraded material. Procure fresh reagent and store properly. improper_storage->recommend_storage improper_handling Improper Handling Identified check_handling->improper_handling No check_purity Assess Starting Material Purity: - Run NMR or HPLC of the starting material. check_handling->check_purity Yes recommend_handling Action: Repeat reaction with stringent anhydrous and inert techniques. improper_handling->recommend_handling impure_sm Starting Material Impure (e.g., presence of the corresponding carboxylic acid) check_purity->impure_sm No continue_troubleshooting If issues persist, proceed to reaction-specific troubleshooting (Sections II & III). check_purity->continue_troubleshooting Yes purify_sm Action: Purify the starting material (e.g., recrystallization or chromatography) or use a new batch. impure_sm->purify_sm

    Caption: Troubleshooting workflow for low reaction yields.

Problem 2: During a Suzuki-Miyaura coupling reaction, significant amounts of homocoupled and/or protodeboronated byproducts are observed.

  • Potential Cause: Suboptimal reaction conditions for an electron-rich aryl bromide. Electron-donating groups can make oxidative addition more challenging.

  • Solutions:

    • Catalyst and Ligand Selection: Employ palladium catalysts with electron-rich and bulky phosphine ligands. These ligands can facilitate the oxidative addition step and prevent side reactions.

    • Base and Solvent Choice: The selection of the base is crucial and often depends on the solvent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective.[2] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ might be necessary.[3]

    • Inert Atmosphere: It is critical to ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and homocoupling of the boronic acid.[2]

Problem 3: A Vilsmeier-Haack formylation of 3-bromo-N,N-dimethylaniline results in a low yield of the desired aldehyde and the formation of a dark, tarry residue.

  • Potential Cause: The Vilsmeier reagent is thermally unstable, and the reaction with electron-rich anilines can be highly exothermic, leading to side reactions and polymerization if not controlled.

  • Solutions:

    • Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. The addition of the aniline derivative to the Vilsmeier reagent should also be done at a low temperature, with careful monitoring to prevent a runaway reaction.

    • Stoichiometry: Use a moderate excess of the Vilsmeier reagent. A large excess can lead to the formation of undesired byproducts.

    • Work-up: Quench the reaction by pouring it onto crushed ice and neutralize carefully with a base like sodium acetate or sodium bicarbonate, while maintaining a low temperature to avoid localized heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The most common decomposition product is the corresponding carboxylic acid, 3-Bromo-4-(dimethylamino)benzoic acid, formed through the oxidation of the aldehyde group. This is often facilitated by exposure to air and light. In acidic conditions, another potential byproduct is 4-(methylamino)benzoic acid.[4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) at 2-8°C.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Light Protected from light (amber vial)To prevent light-catalyzed degradation.
Moisture Anhydrous conditionsTo prevent hydrolysis and other moisture-related side reactions.

Q3: Can I use this compound that has changed color?

A3: A change in color, often to a yellowish or brownish hue, indicates potential degradation. While it might be usable for less sensitive applications, it is highly recommended to assess its purity by techniques like NMR or HPLC before use in reactions where stoichiometry and purity are critical. For best results, use a fresh, pure sample.

Q4: What is the expected reactivity of the bromine atom in nucleophilic aromatic substitution reactions?

A4: The bromine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group. However, the para-dimethylamino group is strongly electron-donating, which can counteract this activation. The overall reactivity will depend on the specific nucleophile and reaction conditions.

III. Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize side reactions when coupling the electron-rich this compound.

G prep Preparation: - Add this compound (1 equiv.),  boronic acid (1.2 equiv.), and base (e.g., Cs2CO3, 2 equiv.)  to an oven-dried flask. inert Inert Atmosphere: - Seal the flask, evacuate and backfill  with Argon or Nitrogen (3 cycles). prep->inert reagents Add Reagents: - Add degassed solvent (e.g., 1,4-dioxane/water 4:1). - Add Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%). inert->reagents reaction Reaction: - Heat the mixture to 80-100°C. - Monitor by TLC or LC-MS. reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate, wash with water and brine. reaction->workup purify Purification: - Dry the organic layer (Na2SO4), filter, and concentrate. - Purify by flash column chromatography. workup->purify

Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.

Protocol 2: High-Yield Vilsmeier-Haack Formylation of 3-Bromo-N,N-dimethylaniline

This protocol emphasizes temperature control to prevent the formation of byproducts and achieve a high yield of this compound.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 equivalents) to 0°C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve 3-bromo-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8. Maintain the temperature below 20°C during neutralization.

  • Isolation and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

References

Technical Support Center: Selective Reactions at the Aldehyde Group of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for performing selective reactions at the aldehyde group of 3-Bromo-4-(dimethylamino)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when reacting with this compound?

A1: The primary challenges arise from the electronic properties of the substituents. The dimethylamino group is a strong electron-donating group, which can decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down nucleophilic addition reactions.[1] Conversely, the bromine atom is an electron-withdrawing group. The basic nature of the dimethylamino group can also interfere with acid-catalyzed reactions.

Q2: Can I perform reactions without protecting the aldehyde group?

A2: Yes, several chemoselective reactions can be performed directly on the aldehyde group without protection. These include the Knoevenagel condensation, Wittig reaction, and reductive amination, provided the reaction conditions are carefully chosen to be compatible with the bromo and dimethylamino functionalities.

Q3: How does the dimethylamino group affect the reactivity of the aldehyde?

A3: The electron-donating nature of the dimethylamino group increases electron density at the carbonyl carbon, making it less electrophilic and potentially less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1] However, this effect can be advantageous in preventing unwanted side reactions.

Q4: Is the bromo group susceptible to reaction under the conditions for aldehyde modification?

A4: In most of the reactions discussed (Knoevenagel, Wittig, reductive amination), the bromo group is generally stable. However, strong nucleophiles or specific catalytic systems, particularly those involving certain transition metals, could potentially lead to side reactions involving the bromo group. It is crucial to carefully select reagents and reaction conditions.

Troubleshooting Guides

Knoevenagel Condensation
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Insufficiently activated methylene compound. 2. Catalyst poisoning by the basic dimethylamino group. 3. Steric hindrance.1. Use a more acidic active methylene compound (e.g., malononitrile over diethyl malonate). 2. Employ a base catalyst that is not sensitive to the substrate's basicity, such as piperidine or a solid-supported base. 3. Increase reaction temperature or time.
Formation of side products 1. Self-condensation of the active methylene compound. 2. Michael addition of the active methylene compound to the product.1. Use a milder base or catalytic amount of base. 2. Use stoichiometric amounts of reactants. Monitor the reaction closely and stop it upon completion.
Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low yield of alkene 1. Incomplete ylide formation. 2. Low reactivity of the aldehyde due to the electron-donating dimethylamino group. 3. Steric hindrance from the ylide.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) to generate the ylide. 2. Increase reaction temperature or use a more reactive phosphonium ylide. 3. Choose a less sterically hindered phosphonium salt if possible.
Formation of triphenylphosphine oxide is observed, but no desired alkene The ylide is formed but does not react with the aldehyde.This reinforces the possibility of low aldehyde reactivity. Consider using a more reactive ylide or a different synthetic route.
Mixture of (E) and (Z) isomers The stereoselectivity of the Wittig reaction depends on the ylide stability and reaction conditions.For stabilized ylides, the (E)-isomer is typically favored. For non-stabilized ylides, the (Z)-isomer is often the major product. The Schlosser modification can be used to obtain the (E)-alkene from non-stabilized ylides.[2]
Reductive Amination
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the desired amine 1. Incomplete imine formation. 2. Reduction of the aldehyde to the corresponding alcohol. 3. Inactive reducing agent.1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the imine formation equilibrium. 2. Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] 3. Ensure the reducing agent is fresh and handled under appropriate conditions (e.g., NaBH(OAc)₃ is moisture-sensitive).
Formation of a di-alkylated amine (tertiary amine) The secondary amine product reacts further with the aldehyde.Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine.

Experimental Protocols

Knoevenagel Condensation with Malononitrile

This protocol describes the base-catalyzed condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.0-1.2 equivalents of malononitrile to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction with a Stabilized Ylide

This protocol outlines the synthesis of an alkene from this compound using a stabilized phosphonium ylide.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile (or another stabilized ylide)

  • Toluene (anhydrous solvent)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1.0 equivalent of this compound and 1.1 equivalents of (Triphenylphosphoranylidene)acetonitrile.

  • Add anhydrous toluene to dissolve the reactants.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) to facilitate the reaction. Monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The byproduct, triphenylphosphine oxide, may precipitate. It can be removed by filtration.

  • The filtrate can be concentrated and the product purified by column chromatography.

Reductive Amination with a Primary Amine

This protocol describes the one-pot synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous solvent)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the primary amine in anhydrous DCM or DCE.

  • Optionally, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add 1.2-1.5 equivalents of sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Acetal Protection of the Aldehyde Group

This protocol provides a general method for the protection of the aldehyde group as a dimethyl acetal.

Materials:

  • This compound

  • Trimethyl orthoformate

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous methanol.

  • Add 1.5-2.0 equivalents of trimethyl orthoformate.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-TsOH).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Deprotection: The acetal can be deprotected to regenerate the aldehyde by stirring with a catalytic amount of acid (e.g., HCl, p-TsOH) in a mixture of acetone and water.[5][6]

Data Presentation

The following table summarizes expected reactivity trends and typical conditions for the selective reactions at the aldehyde group of this compound. Please note that specific yields can vary significantly based on the exact reaction conditions and substrates used.

Reaction Typical Reagents Expected Reactivity Typical Yield Range Key Considerations
Knoevenagel Condensation Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base catalyst (e.g., piperidine)Moderate; the electron-donating dimethylamino group can decrease aldehyde reactivity.60-95%The choice of a suitable base catalyst is crucial to avoid side reactions.
Wittig Reaction Phosphonium ylide (stabilized or non-stabilized)Moderate to good; reactivity depends on the nature of the ylide.50-90%Anhydrous conditions are often necessary for ylide formation and reaction.
Reductive Amination Primary or secondary amine, selective reducing agent (e.g., NaBH(OAc)₃)Good; the reaction is generally efficient.70-95%A one-pot procedure is feasible with a selective reducing agent.
Acetal Protection Diol (e.g., ethylene glycol) or orthoformate, acid catalystGood80-95%The dimethylamino group might require the use of a milder acid catalyst.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Selective Aldehyde Reactions cluster_products Products start This compound knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene + Base wittig Wittig Reaction start->wittig + Phosphonium Ylide reductive_amination Reductive Amination start->reductive_amination + Amine + Reducing Agent protection Acetal Protection start->protection + Diol/Orthoformate + Acid Catalyst alkene_k α,β-Unsaturated Product knoevenagel->alkene_k alkene_w Alkene wittig->alkene_w amine Secondary/Tertiary Amine reductive_amination->amine protected_aldehyde Protected Aldehyde protection->protected_aldehyde

Caption: General workflow for selective reactions at the aldehyde group.

troubleshooting_logic start Low Product Yield? cause1 Low Aldehyde Reactivity (e-donating group) start->cause1 Yes cause2 Catalyst Incompatibility (basic N-group) start->cause2 Yes cause3 Sub-optimal Reaction Conditions start->cause3 Yes solution1 Increase Temperature/Time Use more reactive nucleophile cause1->solution1 solution2 Choose a compatible catalyst (e.g., non-acidic for Knoevenagel) cause2->solution2 solution3 Ensure anhydrous conditions (Wittig) Use dehydrating agent (Reductive Amination) cause3->solution3

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-(dimethylamino)benzaldehyde and its derivatives. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis & Reaction Optimization

Q1: What are the primary synthetic routes for this compound at scale?

There are two main routes commonly employed for the synthesis of this compound:

  • Route A: Electrophilic Bromination. This route starts with the commercially available 4-(dimethylamino)benzaldehyde and introduces the bromine atom at the 3-position using a suitable brominating agent. This is an electrophilic aromatic substitution.

  • Route B: Vilsmeier-Haack Formylation. This route begins with 2-bromo-N,N-dimethylaniline. The aldehyde group is introduced using the Vilsmeier-Haack reaction, which involves treating the substrate with a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q2: My bromination of 4-(dimethylamino)benzaldehyde (Route A) is giving low yields and multiple products. What are the likely causes?

Low yields and poor selectivity are common challenges in this reaction. The powerful electron-donating dimethylamino group strongly activates the ring, potentially leading to over-bromination or side reactions.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better selectivity and milder reaction conditions, which can be critical at scale.

  • Temperature Control: The reaction is exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) is crucial to prevent side reactions. Runaway temperatures can lead to a complex mixture of products.

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are common. Ensure the solvent is anhydrous, as water can react with the brominating agent.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the substrate solution to maintain temperature control and minimize localized high concentrations.

Q3: The Vilsmeier-Haack formylation (Route B) of my 2-bromo-N,N-dimethylaniline derivative is sluggish or failing. How can I troubleshoot this?

The Vilsmeier-Haack reaction is sensitive to several factors, especially the quality of the reagents and the nature of the substrate.[1][2]

Troubleshooting Steps:

  • Reagent Quality: The Vilsmeier reagent is formed from DMF and POCl₃.[2] Ensure you are using high-purity, anhydrous DMF. Old bottles of DMF can decompose to dimethylamine, which can interfere with the reaction.[3] Similarly, use fresh, high-quality POCl₃.

  • Vilsmeier Reagent Formation: The reagent should be pre-formed by adding POCl₃ slowly to chilled DMF (0-5 °C) before adding the aniline substrate. This step is highly exothermic.

  • Substrate Reactivity: The reaction works best with electron-rich aromatic compounds.[1][2] If your 2-bromo-N,N-dimethylaniline substrate has other electron-withdrawing groups, the reaction may require more forcing conditions (e.g., higher temperatures or longer reaction times).

  • Work-up Procedure: The initial product is an iminium salt, which must be hydrolyzed to the aldehyde during aqueous work-up.[2] Ensure the pH is carefully adjusted (typically to basic) and the mixture is stirred for a sufficient time to complete the hydrolysis.

Section 2: Purification Challenges

Q1: I'm struggling to purify my crude this compound. Standard column chromatography is difficult at scale. Are there alternative methods?

Yes, purification of N-substituted aminobenzaldehydes is a known challenge due to the presence of closely related impurities.[4] A scalable purification method involves an acid-base extraction/precipitation procedure.[4]

Key Steps for Purification:

  • Suspension: Suspend the crude product in an aqueous medium.

  • Acidification: Add an acid (like HCl) to protonate the basic dimethylamino group. This solubilizes the desired product in the aqueous layer, while many non-basic impurities remain as water-insoluble solids.

  • Filtration: Filter the mixture to remove the insoluble impurities.

  • Neutralization: Carefully neutralize the aqueous filtrate with a base (e.g., NaOH) to a pH of approximately 7. This will cause the purified product to precipitate out of the solution.

  • Recovery: The precipitated, purified product can be recovered by filtration.[4]

This method avoids large volumes of organic solvents required for chromatography and is generally more cost-effective and efficient for large-scale operations.[4]

Q2: My final product is off-color (e.g., yellow or brown). What causes this and how can I improve it?

Aldehydes, particularly those with electron-donating groups, can be susceptible to oxidation and degradation, leading to coloration.

Troubleshooting Steps:

  • Protect from Air and Light: During work-up and storage, minimize exposure to air and light. Consider performing the final steps under an inert atmosphere (e.g., Nitrogen or Argon).

  • Storage Conditions: Store the final product under an inert atmosphere at reduced temperatures (2-8 °C is recommended).[5]

  • Recrystallization: If the acid-base precipitation is insufficient, a final recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane) can remove colored impurities.

Data & Experimental Protocols

Table 1: Comparison of Synthetic Route Conditions
ParameterRoute A: BrominationRoute B: Vilsmeier-Haack
Starting Material 4-(dimethylamino)benzaldehyde2-bromo-N,N-dimethylaniline
Key Reagents N-Bromosuccinimide (NBS) or Br₂POCl₃, Dimethylformamide (DMF)
Typical Solvent Dichloromethane (DCM)Dimethylformamide (DMF, as reagent)
Temperature 0 - 10 °C0 °C to 70 °C (stepwise)
Key Challenge Selectivity, over-brominationReagent purity, hydrolysis step
Scale-up Concern Exotherm managementHandling of POCl₃, exotherm
Protocol 1: Vilsmeier-Haack Formylation of 2-bromo-N,N-dimethylaniline (Route B)

This is a representative laboratory-scale protocol that must be adapted and optimized for scale-up.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous Dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution may become a thick, crystalline slurry.

  • Reaction: Dissolve 2-bromo-N,N-dimethylaniline (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Carefully add a 30% aqueous NaOH solution to the mixture until the pH is between 9-10 to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[3] Stir for 1 hour.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using the acid-base precipitation method described in the FAQ section or by column chromatography.

Visualized Workflows & Logic

Diagram 1: General Synthesis Workflow

SM_A 4-(dimethylamino)benzaldehyde Step_A Bromination (NBS or Br2, Solvent) SM_A->Step_A Route A Crude Crude Product Step_A->Crude SM_B 2-bromo-N,N-dimethylaniline Step_B Vilsmeier-Haack (POCl3, DMF) SM_B->Step_B Route B Step_B->Crude Purification Purification (Acid/Base Wash or Column) Crude->Purification Final This compound Purification->Final

Caption: High-level overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Low Yield in Vilsmeier-Haack Reaction

Start Low Yield in Vilsmeier-Haack? Check_Reagents Check Purity of DMF and POCl3 Start->Check_Reagents Reagent Issue? Check_Temp Verify Reagent Formation Temp (0-5°C) Start->Check_Temp Process Issue? Check_Hydrolysis Ensure Complete Hydrolysis (pH 9-10, Stir Time) Start->Check_Hydrolysis Work-up Issue? Use_New Use Fresh/Anhydrous Reagents Check_Reagents->Use_New Optimize_Temp Maintain Strict Temp Control Check_Temp->Optimize_Temp Optimize_Workup Adjust pH/Stir Time During Workup Check_Hydrolysis->Optimize_Workup

Caption: Decision tree for troubleshooting Vilsmeier-Haack yield.

Diagram 3: Purification Logic Flow

Start Crude Product Dissolve Suspend in Water Start->Dissolve Acidify Acidify with HCl (Product Dissolves) Dissolve->Acidify Filter Filter Insoluble Impurities Acidify->Filter Neutralize Neutralize with NaOH (Product Precipitates) Filter->Neutralize Isolate Filter and Dry Pure Product Neutralize->Isolate

Caption: Step-by-step logic for scalable acid-base purification.

References

Technical Support Center: Solvent Effects on Reactions of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect reaction rates?

A1: Solvent polarity can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents.[1][2] For polar reactions, polar solvents often enhance the reaction rate by stabilizing charged intermediates and transition states.[2] Conversely, nonpolar solvents may accelerate nonpolar reactions.[2] The effect of the solvent is not limited to polarity; other factors like hydrogen bonding capacity (protic vs. aprotic solvents) also play a crucial role.[3][4]

Q2: What type of reactions is 3-Bromo-4-(dimethylamino)benzaldehyde likely to undergo, and how would solvent polarity impact them?

A2: this compound has two primary reactive sites: the carbon-bromine bond on the aromatic ring and the aldehyde group.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a nucleophile. This is a likely reaction pathway. The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of a salt-containing nucleophile, leaving the anion "naked" and more reactive.[5] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4]

  • Reactions of the Aldehyde Group: The aldehyde can undergo various reactions, such as nucleophilic addition. For these reactions, the effect of solvent polarity will depend on the specific mechanism. If the transition state is more polar than the reactants, a more polar solvent will increase the reaction rate.

Q3: I am observing a slower than expected reaction rate. Could the solvent be the issue?

A3: Yes, the choice of solvent is a critical factor. If your reaction is proceeding slowly, consider the following:

  • Incorrect Solvent Polarity: You may be using a solvent with a polarity that disfavors the reaction mechanism. For instance, using a nonpolar solvent for a reaction that involves polar intermediates will likely result in a slow rate.

  • Protic vs. Aprotic: For reactions involving anionic nucleophiles (like many SNAr reactions), using a polar protic solvent (e.g., water, ethanol) can significantly decrease the rate due to stabilization of the nucleophile. Switching to a polar aprotic solvent (e.g., DMSO, DMF) could lead to a significant rate enhancement.[3][4]

  • Solubility: Ensure that your reactants are fully dissolved in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and slower reaction rates.

Q4: How do I choose the optimal solvent for my reaction?

A4: Solvent selection is often a balance of several factors. Consider the following:

  • Reaction Mechanism: Predict the likely mechanism of your reaction. For SNAr, polar aprotic solvents are generally a good starting point.

  • Solubility of Reactants: Choose a solvent that dissolves all reactants to ensure a homogeneous reaction.

  • Boiling Point: The desired reaction temperature will influence your choice of solvent.

  • Inertness: The solvent should not react with any of the reactants or the product.

  • Work-up Procedure: Consider how you will remove the solvent after the reaction is complete.

It is often best to perform small-scale screening experiments with a few different solvents to determine the optimal conditions empirically.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Slow or no reaction Inappropriate solvent polarity: The solvent may be destabilizing the transition state.For a presumed polar mechanism like SNAr, switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).
Poor solubility of reactants: One or more reactants are not fully dissolved.Choose a solvent in which all reactants have good solubility. You might need to use a co-solvent system.
Protic solvent hindering nucleophile: If using a protic solvent with an anionic nucleophile.Switch to a polar aprotic solvent to "free" the nucleophile.[4][6]
Low product yield Side reactions: The solvent may be promoting undesired reaction pathways.Screen different solvents. A less polar solvent might suppress certain side reactions.
Product instability: The product might be unstable in the chosen solvent or during workup.Test the stability of your product in the reaction solvent. If unstable, choose a different solvent or modify the workup procedure.[7]
Inconsistent results Variable solvent quality: Presence of impurities (e.g., water) in the solvent.Use high-purity, dry solvents, especially for moisture-sensitive reactions.

Data Presentation: Expected Trends in Reaction Rate

The following tables summarize the expected qualitative effects of solvent polarity on the rate of a hypothetical Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.

Table 1: Effect of Solvent Type on SNAr Reaction Rate

Solvent TypeExample SolventsExpected Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileFast Stabilizes the charged Meisenheimer complex (intermediate) and does not strongly solvate the anionic nucleophile, increasing its reactivity.[5]
Polar Protic Water, Ethanol, MethanolSlow Strongly solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[3][4]
Nonpolar Aprotic Toluene, Hexane, DioxaneVery Slow Poor stabilization of the charged intermediate. Reactants may have poor solubility.

Experimental Protocols

Protocol: General Procedure for Studying the Effect of Solvent on Reaction Rate

This protocol describes a general method for determining the effect of different solvents on the rate of a reaction, for instance, the reaction of this compound with a nucleophile (e.g., sodium methoxide).

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of this compound in a suitable, inert solvent (e.g., a non-polar solvent in which it is highly soluble).

    • Prepare a stock solution of the nucleophile (e.g., sodium methoxide) in the same solvent if possible, or in a solvent that will be a minor component of the final reaction mixture.

  • Reaction Setup:

    • In a series of reaction vessels (e.g., vials or round-bottom flasks), place a known volume of the solvent to be tested.

    • Equilibrate the vessels to the desired reaction temperature in a thermostated bath.

  • Initiation of Reaction:

    • Add a known amount of the this compound stock solution to each reaction vessel.

    • Initiate the reaction by adding a known amount of the nucleophile stock solution to each vessel. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot from each reaction vessel.

    • Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid).

    • Analyze the composition of the quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each solvent.

    • Determine the initial rate of the reaction in each solvent from the slope of the concentration-time curve at t=0.

    • Compare the initial rates to determine the relative effect of each solvent on the reaction rate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reac Prepare Reactant Stock Solutions setup Reaction Setup (Solvent + Reactant 1) prep_reac->setup prep_solv Prepare Solvent Set prep_solv->setup initiate Initiate Reaction (Add Reactant 2) setup->initiate monitor Monitor Reaction (Aliquots over time) initiate->monitor quench Quench Aliquots monitor->quench analyze Analytical Measurement (HPLC, GC, NMR) quench->analyze data Data Analysis (Rate Determination) analyze->data

Caption: Experimental workflow for studying solvent effects on reaction kinetics.

Solvent_Effect_Logic cluster_solvent Solvent Properties cluster_reaction Reaction Components cluster_outcome Outcome Polarity Polarity TS Transition State (TS) Polarity->TS Stabilization/ Destabilization Proticity Proticity (H-bonding) Reactants Reactants Proticity->Reactants Nucleophile Solvation Rate Reaction Rate Reactants->Rate Higher Reactivity -> Faster Rate TS->Rate Lower Energy Barrier -> Faster Rate Products Products

Caption: Logical relationship between solvent properties and reaction rate.

References

Validation & Comparative

spectroscopic analysis of Schiff bases from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic properties of Schiff bases derived from 3-Bromo-4-(dimethylamino)benzaldehyde and its analogues, providing researchers and drug development professionals with comparative data and experimental insights.

This guide offers a comparative spectroscopic analysis of Schiff bases synthesized from this compound and related aromatic aldehydes. By presenting key data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to provide a valuable resource for the characterization and evaluation of these compounds, which are of significant interest in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The electronic and structural characteristics of Schiff bases are significantly influenced by the substituents on the aromatic rings of both the aldehyde and the amine precursors. Here, we compare the spectroscopic data of Schiff bases derived from this compound with those from 4-(dimethylamino)benzaldehyde and 3-bromobenzaldehyde to elucidate the effects of the bromo and dimethylamino groups.

Table 1: Comparative FT-IR Data (cm⁻¹) of Representative Schiff Bases
Schiff Base from Aldehydeν(C=N) (Imine)ν(C-N)Aromatic ν(C=C)ν(C-Br)Reference
This compound~1625~1360~1590~580Predicted
4-(Dimethylamino)benzaldehyde160813651599-[[“]]
3-Bromobenzaldehyde1627-1693-1550561-586[2]

Note: Predicted values are based on the electronic effects of the substituents.

Table 2: Comparative ¹H NMR Data (δ, ppm) of Representative Schiff Bases
Schiff Base from Aldehyde-CH=N- (Imine)Aromatic-H-N(CH₃)₂Reference
This compound~8.5~6.8 - 7.9~3.1Predicted
4-(Dimethylamino)benzaldehyde8.416.77 - 7.743.48-3.53[3]
3-Bromobenzaldehyde8.867.06 - 8.41-[2]

Note: Predicted values are based on the electronic effects of the substituents.

Table 3: Comparative ¹³C NMR Data (δ, ppm) of Representative Schiff Bases
Schiff Base from Aldehyde-C=N- (Imine)Aromatic-C-N(CH₃)₂C-BrReference
This compound~160~110 - 155~40~115Predicted
4-(Dimethylamino)benzaldehyde160.4112.5 - 151.455.1-[4]
3-Bromobenzaldehyde-123.4 - 138.0-123.4[5]

Note: Predicted values are based on the electronic effects of the substituents.

Table 4: Comparative UV-Vis Data (λ_max, nm) of Representative Schiff Bases
Schiff Base from Aldehydeπ → π* Transitionn → π* TransitionSolventReference
This compound~290, ~390~450DMSOPredicted
4-(Dimethylamino)benzaldehyde303365DMSO[6]
3-Bromobenzaldehyde~260, ~320~350EthanolPredicted

Note: Predicted values are based on the electronic effects of the substituents. The presence of both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-Br) is expected to cause a significant red shift in the absorption maxima.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of Schiff bases are provided below. These protocols are generalized and may require optimization based on the specific amine used.

Synthesis of Schiff Bases

A general procedure for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[2][7]

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Primary amine (e.g., aniline or substituted aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve one equivalent of the substituted benzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve one equivalent of the primary amine in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

Spectroscopic Characterization

FT-IR Spectroscopy: FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Solid samples can be prepared as KBr pellets. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, along with the appearance of a new band corresponding to the C=N (imine) stretch, confirms the formation of the Schiff base.[8]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The formation of the Schiff base is confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum for the azomethine proton (-CH=N-) and a corresponding signal in the ¹³C NMR spectrum for the imine carbon.[4][9]

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Solutions of the Schiff bases are prepared in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 10⁻⁵ M. The spectra are typically scanned over a wavelength range of 200-800 nm to observe the π → π* and n → π* electronic transitions.[7][10]

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the logical connections in the spectroscopic analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants This compound + Primary Amine Solvent Ethanol/Methanol Reactants->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (2-4h) Catalyst->Reflux Purification Filtration & Recrystallization Reflux->Purification Product Schiff Base Product Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR UV_Vis UV-Vis Spectroscopy Product->UV_Vis FTIR_Data Identify C=N stretch FTIR->FTIR_Data NMR_Data Identify -CH=N- proton and carbon signals NMR->NMR_Data UV_Vis_Data Identify π→π* and n→π* transitions UV_Vis->UV_Vis_Data Spectroscopic_Comparison cluster_aldehydes Precursor Aldehydes cluster_properties Resulting Schiff Base Spectroscopic Properties A1 4-(Dimethylamino)benzaldehyde (Electron-Donating) P1 FT-IR: Lower ν(C=N) ¹H NMR: Upfield shift of -CH=N- UV-Vis: Red shift A1->P1 influences A2 This compound (Donating & Withdrawing) P2 FT-IR: Intermediate ν(C=N) ¹H NMR: Intermediate shift of -CH=N- UV-Vis: Significant Red shift A2->P2 influences A3 3-Bromobenzaldehyde (Electron-Withdrawing) P3 FT-IR: Higher ν(C=N) ¹H NMR: Downfield shift of -CH=N- UV-Vis: Blue shift A3->P3 influences

References

A Comparative Guide to Hypothetical Fluorescent Probes Derived from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific fluorescent probes directly synthesized from 3-Bromo-4-(dimethylamino)benzaldehyde. The following guide is a hypothetical construct based on established principles of fluorescent probe design and characterization, drawing parallels with structurally similar compounds. The experimental data presented is illustrative and based on typical values for comparable dyes.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential design and application of novel fluorescent probes. We will explore a hypothetical probe, "BDAS" (this compound Styryl), and compare it with a common alternative, envisioning its synthesis, photophysical properties, and potential applications.

Hypothetical Synthesis and Design

Fluorescent probes based on a donor-π-acceptor (D-π-A) architecture are common. In our hypothetical probe, BDAS, the 4-(dimethylamino)phenyl group acts as the electron donor, the vinyl linkage as the π-bridge, and a suitable acceptor group would be introduced. A common synthetic route to create such styryl dyes is through a condensation reaction, such as the Knoevenagel or a similar base-catalyzed condensation.

Here, we propose the synthesis of a hypothetical probe, BDAS-Indolone , through the condensation of this compound with 1,3-dimethyl-2-indolone. The bromine atom on the benzaldehyde ring could serve as a handle for further functionalization via cross-coupling reactions, allowing for the attachment of targeting moieties or other functional groups.

Experimental Workflow for Hypothetical Synthesis of BDAS-Indolone:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 This compound conditions Piperidine (catalyst) Ethanol (solvent) Reflux, 8h reactant1->conditions reactant2 1,3-dimethyl-2-indolone reactant2->conditions workup Cooling & Precipitation conditions->workup Reaction purification Recrystallization from Ethanol workup->purification Purification product BDAS-Indolone Probe purification->product Final Product

Caption: Hypothetical synthesis workflow for the BDAS-Indolone fluorescent probe.

Comparative Photophysical Properties

To evaluate the potential performance of our hypothetical BDAS-Indolone probe, we compare its expected photophysical properties with a well-established styryl dye, DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran) . The data for BDAS-Indolone is an educated estimation based on similar D-π-A styryl dyes.

Photophysical PropertyHypothetical BDAS-IndoloneDCM (Alternative Probe)
Absorption Max (λ_abs) ~450 nm~470 nm
Emission Max (λ_em) ~580 nm~640 nm
Molar Absorptivity (ε) ~35,000 M⁻¹cm⁻¹~43,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.30 in Toluene~0.40 in Toluene
Stokes Shift ~130 nm~170 nm
Solvent TolueneToluene

Note: The properties of styryl dyes are highly sensitive to the solvent environment (solvatochromism). The bromine atom in BDAS-Indolone might also induce a heavy-atom effect, potentially leading to a lower quantum yield compared to non-halogenated analogs.

Experimental Protocols for Photophysical Characterization

The following are standard protocols for measuring the key photophysical properties of a fluorescent probe.

UV-Visible Absorption and Molar Absorptivity Measurement
  • Preparation of Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., spectroscopic grade toluene).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Measurement: Record the absorption spectra for each dilution over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λ_abs). According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting linear fit.

Fluorescence Emission and Quantum Yield Measurement
  • Preparation of Solutions: Prepare a dilute solution of the probe in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the probe's λ_abs.

  • Emission Spectrum: Record the fluorescence emission spectrum over a suitable wavelength range. The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95).

    • Prepare solutions of the standard and the sample with closely matched absorbances at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (I) and absorbance (A) of both the sample and the standard at the excitation wavelength.

    • Record the refractive index (η) of the solvents used for the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp² / η_std²)

Potential Signaling Pathway and Application

A key feature of many fluorescent probes is their ability to respond to changes in their local environment. For instance, styryl dyes often exhibit changes in their fluorescence based on the viscosity of the medium, making them useful as "molecular rotors." A probe like BDAS-Indolone could potentially be used to monitor changes in mitochondrial viscosity, which is implicated in certain cellular stress and disease states.

Signaling Pathway for Mitochondrial Viscosity Sensing:

cluster_cell Cellular Environment cluster_viscosity Mitochondrial State cluster_signal Fluorescence Signal probe BDAS-Indolone Probe mito Mitochondria probe->mito Localizes to low_visc Low Viscosity (Normal State) mito->low_visc is in high_visc High Viscosity (Stressed State) mito->high_visc can become stress Cellular Stress (e.g., Oxidative Stress) stress->mito Induces low_fluor Low Fluorescence (Rotational Relaxation) low_visc->low_fluor Leads to high_fluor High Fluorescence (Restricted Rotation) high_visc->high_fluor Leads to

Caption: Proposed signaling mechanism for BDAS-Indolone as a mitochondrial viscosity sensor.

In a low-viscosity environment, the probe can undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. In a high-viscosity environment, this rotation is restricted, leading to an enhancement of the fluorescence signal. This "turn-on" response is highly desirable for imaging applications.

Conclusion and Future Outlook

While fluorescent probes derived from this compound are not currently prominent in the literature, the fundamental principles of fluorophore design suggest that this starting material holds potential for the creation of novel D-π-A dyes. The hypothetical BDAS-Indolone probe serves as an example of how such a molecule could be synthesized and characterized. Its performance would likely be comparable to other styryl dyes, with the added advantage of a bromine handle for further chemical modification. Future research could focus on synthesizing and evaluating such probes, exploring their solvatochromic properties, and testing their efficacy as sensors for viscosity, polarity, or specific analytes in biological systems.

A Comparative Study on the Reactivity of Substituted Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzaldehydes in three key condensation reactions: the Claisen-Schmidt, Perkin, and Benzoin condensations. The influence of various substituents on the aromatic ring is examined through quantitative experimental data, detailed methodologies, and visual representations of reaction workflows and underlying electronic principles.

The reactivity of the carbonyl group in benzaldehyde is significantly influenced by the electronic properties of substituents on the aromatic ring. In general, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate in many condensation reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate. This guide will delve into these effects with supporting data.

Comparative Performance of Substituted Benzaldehydes

The following table summarizes the product yields for the Claisen-Schmidt, Perkin, and Benzoin condensations with a variety of substituted benzaldehydes. This data allows for a direct comparison of the reactivity of these aldehydes under different reaction conditions.

Substituent (Position)Condensation ReactionProductYield (%)
-H (Unsubstituted)Claisen-SchmidtChalcone43
PerkinCinnamic Acid70-75
BenzoinBenzoin97
-CH₃ (para)Claisen-Schmidt4-MethylchalconeHigh
Perkin4-Methylcinnamic Acid33
Benzoin4,4'-Dimethylbenzoin96
-OCH₃ (para)Claisen-Schmidt4-MethoxychalconeHigh
Perkin4-Methoxycinnamic Acid30
BenzoinAnisoin91
-Cl (para)Claisen-Schmidt4-ChlorochalconeHigh
Perkin4-Chlorocinnamic Acid52
Benzoin4,4'-Dichlorobenzoin-
-NO₂ (para)Claisen-Schmidt4-Nitrochalcone85
Perkin4-Nitrocinnamic Acid82
Benzoin4,4'-DinitrobenzoinLow/Prone to oxidation

Note: "High" yield indicates that the reaction is reported to proceed efficiently, though a specific percentage was not provided in the cited sources. The Benzoin condensation of p-nitrobenzaldehyde is reported to be less effective, with the product being susceptible to oxidation.

Understanding Reactivity: The Hammett Equation

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the Claisen-Schmidt condensation, a Hammett plot reveals a positive ρ value, confirming that electron-withdrawing substituents enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.

Experimental Protocols

Detailed methodologies for the three key condensation reactions are provided below.

Claisen-Schmidt Condensation (Synthesis of 3-Nitrochalcone)

Materials:

  • 3-Nitrobenzaldehyde

  • Acetophenone

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a suitable flask, combine 0.75 g of 3-nitrobenzaldehyde, 0.60 ml of acetophenone, and 4.0 ml of 95% ethanol.

  • Swirl the flask to dissolve the solids. Gentle warming may be necessary.

  • Add 0.5 ml of the 10% NaOH solution to the mixture.

  • Stir the mixture at room temperature for 15-20 minutes. The product will precipitate out of the solution.

  • Isolate the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain purified 3-nitrochalcone.

Perkin Reaction (Synthesis of Cinnamic Acid)

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • Place 4.0 g of benzaldehyde, 6.0 g of acetic anhydride, and 2.0 g of anhydrous sodium acetate into a round-bottomed flask equipped with an air condenser.

  • Heat the mixture in an oil bath at 180°C for approximately 3 hours.

  • Allow the mixture to cool slightly, then pour the hot mixture into a flask containing 50 ml of water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to neutralize any unreacted acetic anhydride and convert the cinnamic acid to its soluble sodium salt.

  • Extract the mixture with a suitable solvent to remove any unreacted benzaldehyde.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the cinnamic acid.

  • Collect the cinnamic acid crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain purified cinnamic acid.

Benzoin Condensation (Synthesis of Benzoin)

Materials:

  • Benzaldehyde

  • Thiamine hydrochloride

  • 95% Ethanol

  • 3 M Sodium Hydroxide (NaOH) solution

Procedure:

  • In a 50-mL flask, dissolve 1.75 g of thiamine hydrochloride in 5.0 mL of water.

  • Add 20 mL of 95% ethanol and cool the solution in an ice bath.

  • Slowly add 3.33 mL of 3 M NaOH solution dropwise, ensuring the temperature remains below 20°C.

  • To the resulting yellow solution, add 10.0 mL of pure benzaldehyde.

  • Stopper the flask and allow the mixture to stand at room temperature for at least 24 hours.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the benzoin crystals by vacuum filtration and wash with a cold mixture of ethanol and water.

  • Recrystallize the crude product from hot ethanol to obtain purified benzoin.

Visualizing the Concepts

The following diagrams illustrate the general workflow of a condensation reaction and the electronic effects of substituents on the reactivity of benzaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent Mixing Mixing & Stirring Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating (if required) Mixing->Heating Quenching Quenching/Neutralization Heating->Quenching Extraction Extraction Quenching->Extraction Purification Recrystallization/ Chromatography Extraction->Purification Product Pure Product Purification->Product Electronic_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG EWG (e.g., -NO₂, -CN, -Cl) Aromatic_Ring_EWG Aromatic Ring EWG:f0->Aromatic_Ring_EWG Inductive & Resonance Withdrawal Benzaldehyde_EWG C=O H Aromatic_Ring_EWG->Benzaldehyde_EWG:c Increases δ+ on Carbonyl Carbon (Higher Reactivity) EDG EDG (e.g., -OCH₃, -CH₃) Aromatic_Ring_EDG Aromatic Ring EDG:f0->Aromatic_Ring_EDG Inductive & Resonance Donation Benzaldehyde_EDG C=O H Aromatic_Ring_EDG->Benzaldehyde_EDG:c Decreases δ+ on Carbonyl Carbon (Lower Reactivity)

Validating the Molecular Architecture of 3-Bromo-4-(dimethylamino)benzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Look at Structural Validation Techniques

The primary method for unequivocal structure determination is single-crystal X-ray diffraction. However, obtaining crystals suitable for this technique can be a significant bottleneck. Consequently, researchers often rely on a combination of spectroscopic methods to ascertain the structure of new compounds. Below is a comparison of the type of data obtained from X-ray crystallography versus common spectroscopic techniques.

Table 1: Comparison of Data Obtained from X-ray Crystallography and Spectroscopic Methods

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1]Connectivity of atoms (through-bond correlations), chemical environment of protons and carbons, number of unique atoms.Presence of specific functional groups based on their vibrational frequencies.Molecular weight and elemental composition (high-resolution MS), fragmentation patterns for structural clues.
Sample Requirements Single crystal of sufficient size and quality (typically >0.1 mm).[2]5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in a deuterated solvent.[3]Small amount of solid or liquid sample.Micrograms to nanograms of sample.
Ambiguity Low; provides an absolute structure.Can be ambiguous for complex stereochemistry without 2D experiments.Ambiguous for isomeric compounds.Does not provide stereochemical information.
Throughput Low; crystal growth can be time-consuming.High.High.High.

While specific crystallographic data for a derivative of 3-Bromo-4-(dimethylamino)benzaldehyde is not publicly available, the data for the parent compound, 4-(dimethylamino)benzaldehyde, provides a valuable reference point.[1][4]

Table 2: Crystallographic Data for 4-(Dimethylamino)benzaldehyde [1][4]

ParameterValue
Chemical FormulaC₉H₁₁NO
Formula Weight149.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.356 (6)
b (Å)7.686 (4)
c (Å)20.8434 (13)
β (°)96.808 (13)
Volume (ų)1647.4 (12)
Z8
Temperature (K)123 (2)
Radiation typeMo Kα
Wavelength (Å)0.71073

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural validation.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

  • Crystallization: A high-purity sample of the this compound derivative is dissolved in a suitable solvent or solvent mixture. Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain well-formed single crystals with dimensions typically greater than 0.1 mm.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

Methodology: [3][6]

  • Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[3]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For a ¹H NMR spectrum, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For a ¹³C NMR spectrum, a similar process is used, often with broadband proton decoupling to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology: [7][8]

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.

    • Solid (KBr Pellet): A few milligrams of the solid sample are ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

    • Solid (Attenuated Total Reflectance - ATR): The solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is collected. The sample is then placed in the instrument, and the infrared spectrum is recorded.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then correlated with specific functional groups.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a novel this compound derivative, highlighting the central role of X-ray crystallography and the alternative spectroscopic pathway.

G cluster_0 Structural Validation Workflow start Synthesized Compound (this compound derivative) crystallization Attempt Crystallization start->crystallization crystal_check Suitable Crystals? crystallization->crystal_check xray Single-Crystal X-ray Diffraction crystal_check->xray Yes spectroscopy Spectroscopic Analysis (NMR, IR, MS) crystal_check->spectroscopy No structure_solved Unambiguous 3D Structure xray->structure_solved data_analysis Spectroscopic Data Interpretation spectroscopy->data_analysis proposed_structure Proposed Structure data_analysis->proposed_structure

Caption: Workflow for structural validation.

G cluster_1 Comparison of Validation Pathways xray_path X-ray Crystallography bond_lengths Bond Lengths & Angles xray_path->bond_lengths connectivity Atom Connectivity xray_path->connectivity stereochemistry Stereochemistry xray_path->stereochemistry spectro_path Spectroscopy spectro_path->connectivity functional_groups Functional Groups spectro_path->functional_groups molecular_weight Molecular Weight spectro_path->molecular_weight

Caption: Information derived from different validation pathways.

References

A Comparative Analysis of the Biological Activity of Schiff Bases Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of a series of Schiff bases synthesized from variously substituted benzaldehydes. The data presented herein, supported by detailed experimental protocols, aims to elucidate the structure-activity relationships that govern the antimicrobial, antioxidant, and anticancer properties of these compounds. This information is intended to assist researchers in the rational design and development of new therapeutic agents.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, have garnered significant interest in the field of medicinal chemistry.[1] The biological efficacy of these compounds can be readily tuned by altering the substituents on the aromatic rings of the parent aldehyde and amine. This guide focuses on Schiff bases derived from substituted benzaldehydes, exploring how different functional groups on the benzaldehyde moiety influence their biological profiles.

Synthesis of Schiff Bases from Substituted Benzaldehydes

The synthesis of the compared Schiff bases was achieved through a condensation reaction between a primary amine and a substituted benzaldehyde. A general and representative synthetic protocol is outlined below.

General Synthesis Protocol

A solution of a substituted benzaldehyde (1 mmol) in ethanol (20 mL) is added to a solution of a primary amine (1 mmol) in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst, and the reaction mixture is refluxed for a period ranging from 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the Schiff base. The final product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Comparative Biological Activity

The biological activities of Schiff bases are significantly influenced by the nature and position of the substituents on the benzaldehyde ring. Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Antimicrobial Activity

The antimicrobial potential of Schiff bases was evaluated against a panel of Gram-positive and Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Benzaldehyde Schiff Bases

Schiff Base (Substituent on Benzaldehyde)Primary AmineEscherichia coliStaphylococcus aureusCandida albicansReference
Unsubstitutedp-Aminophenol62.562.5250[3]
4-Methoxy (p-OCH₃)p-Aminophenol25062.562.5[3]
4-Nitro (p-NO₂)p-Aminophenol25062.5125[3]
2-Hydroxy (o-OH)3,3'-Diaminodipropylamine>100>10024[4]
4-Chloro (p-Cl)3,3'-Diaminodipropylamine>100>100>100[4]
4-Nitro (p-NO₂)3,3'-Diaminodipropylamine>100>100>100[4]

Observations:

The substitution pattern on the benzaldehyde ring significantly impacts the antimicrobial activity. For instance, a Schiff base derived from p-aminophenol and unsubstituted benzaldehyde showed an MIC of 62.5 µg/mL against both E. coli and S. aureus.[3] The introduction of a 4-methoxy group maintained good activity against S. aureus but decreased activity against E. coli.[3] Interestingly, a 2-hydroxy substituted benzaldehyde derivative showed notable activity against Candida albicans with an MIC of 24 µg/mL.[4]

Antioxidant Activity

The antioxidant capacity of the Schiff bases was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Comparative Antioxidant Activity (IC₅₀ in µM) of Substituted Benzaldehyde Schiff Bases

Schiff Base (Substituent on Benzaldehyde)Primary AmineDPPH Scavenging IC₅₀ (µM)Standard (Ascorbic Acid) IC₅₀ (µM)Reference
4-Hydroxy (p-OH)4-Aminoantipyrine28.33Not specified[5]
3-Hydroxy (m-OH)2-AminophenolNot specifiedNot specified[6]
4-Hydroxy (p-OH)2-AminophenolNot specifiedNot specified[6]
2,4-DihydroxyVarious aminesNot specifiedNot specified[7]

Observations:

Schiff bases containing hydroxyl (-OH) groups on the benzaldehyde ring generally exhibit potent antioxidant activity. This is attributed to their ability to donate a hydrogen atom to stabilize free radicals. For example, a Schiff base with a 4-hydroxy substituent demonstrated a significant DPPH scavenging activity with an IC₅₀ value of 28.33 µM.[5] The presence of multiple hydroxyl groups, as in 2,4-dihydroxy benzaldehyde derivatives, is also associated with strong antioxidant potential.[7]

Anticancer Activity

The in vitro anticancer activity of the synthesized Schiff bases was evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Benzaldehyde Schiff Bases

Schiff Base (Substituent on Benzaldehyde)Primary AmineCancer Cell LineIC₅₀ (µM)Reference
4-Nitro (p-NO₂)5-Chloro-2-aminobenzoic acidTSCCF (Oral Cancer)446.68 µg/mL[8]
2-Hydroxy (o-OH)Various aminesMCF-7 (Breast Cancer)Varies[9]
4-Hydroxy (p-OH)2-Amino-N-(pyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast Cancer)4.74[10]
2-Hydroxy-3-methoxy2-Amino-N-(pyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast Cancer)4.01[10]
4-Hydroxy-3-methoxy2-Amino-N-(pyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast Cancer)2.28[10]

Observations:

The anticancer activity of the Schiff bases is highly dependent on the substitution pattern and the cancer cell line tested. For instance, a 4-nitro substituted Schiff base showed an IC₅₀ of 446.68 µg/mL against an oral cancer cell line.[8] Schiff bases derived from hydroxy and methoxy-substituted benzaldehydes have demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values in the low micromolar range.[10] The compound with a 4-hydroxy-3-methoxy substitution pattern was particularly effective, with an IC₅₀ of 2.28 µM.[10]

Experimental Protocols

Synthesis and Biological Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Substituted Benzaldehyde Substituted Benzaldehyde Condensation Reaction Condensation Reaction Substituted Benzaldehyde->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Antimicrobial Assay Antimicrobial Assay Schiff Base->Antimicrobial Assay Test Antioxidant Assay Antioxidant Assay Schiff Base->Antioxidant Assay Test Anticancer Assay Anticancer Assay Schiff Base->Anticancer Assay Test

Caption: General workflow for the synthesis and biological evaluation of Schiff bases.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The Schiff base is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of Solutions: A stock solution of the Schiff base is prepared in methanol and serially diluted. A solution of DPPH (0.3 mM) in methanol is also prepared.

  • Assay Procedure: In a 96-well microtiter plate, 200 µL of the sample solution is mixed with 50 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined from a plot of scavenging activity against the concentration of the Schiff base.

Anticancer Activity: MTT Assay
  • Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Schiff base and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Mechanism of Anticancer Action

Several studies suggest that Schiff bases can induce apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways often implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

G Schiff Base Schiff Base ROS Generation ROS Generation Schiff Base->ROS Generation MAPK Pathway Activation MAPK Pathway Activation ROS Generation->MAPK Pathway Activation Caspase Activation Caspase Activation MAPK Pathway Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for Schiff base-induced apoptosis.

Conclusion

The biological activity of Schiff bases derived from substituted benzaldehydes is profoundly influenced by the electronic and steric nature of the substituents on the benzaldehyde ring. Hydroxyl and methoxy substitutions often enhance antioxidant and anticancer activities, while the specific substitution pattern's effect on antimicrobial activity varies depending on the microbial species. The data and protocols presented in this guide offer a comparative framework to aid in the design of novel Schiff base derivatives with improved therapeutic potential. Further in-depth studies are warranted to fully elucidate the mechanisms of action and to optimize the structures for enhanced selectivity and efficacy.

References

A Comparative Guide to the Performance of Novel Benzaldehyde-Based Dyes Versus Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. While a vast array of commercial dyes are available, the exploration of novel fluorophores with unique photophysical properties remains a key area of research. This guide provides a comparative overview of the performance of well-established commercial fluorescent dyes against a hypothetical dye derived from 3-Bromo-4-(dimethylamino)benzaldehyde, a readily available synthetic precursor.

The guide will present key performance metrics for selected commercial dyes and provide a detailed experimental framework for the synthesis and evaluation of a novel styryl dye, herein referred to as "Hypothetical Dye 1," which could be synthesized from this compound. This approach allows for a foundational comparison and equips researchers with the necessary protocols to conduct their own performance evaluations.

Quantitative Performance of Commercial Fluorescent Dyes

The following table summarizes the key photophysical properties of several widely used commercial fluorescent dyes. These values serve as a benchmark for evaluating the performance of novel dyes.

DyeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)
Alexa Fluor 488 496519230.9271,000
Cyanine3 (Cy3) 550570200.15150,000
Cyanine5 (Cy5) 649670210.20250,000
Rhodamine B 55457723~0.31 (in water)106,000

Note: The quantum yield of Rhodamine B is highly solvent-dependent.[1][2]

Hypothetical this compound-Based Styryl Dye

A common strategy to create a fluorescent dye from an aromatic aldehyde is to perform a condensation reaction with a methyl-containing heterocyclic salt, such as N-methylpicolinium iodide, to form a styryl dye. These dyes often exhibit solvatochromism, where their absorption and emission spectra shift with the polarity of the solvent.

For the purpose of this guide, we will consider the properties of a hypothetical styryl dye, "Hypothetical Dye 1," synthesized from this compound. Based on the structure, it is anticipated that this dye would exhibit intramolecular charge transfer (ICT) characteristics, leading to a significant Stokes shift and sensitivity to the local environment.

Expected Properties of Hypothetical Dye 1:

  • Solvatochromism: The dimethylamino group acts as an electron donor and the pyridinium as an electron acceptor, leading to a charge transfer character in the excited state. This would likely result in a noticeable red-shift in emission in more polar solvents.

  • Stokes Shift: Due to the ICT character, a large Stokes shift is expected, which is advantageous in reducing self-quenching and improving signal-to-noise ratios.

  • Quantum Yield: The quantum yield would be highly dependent on the solvent environment. In non-polar solvents, it might be reasonably high, while in polar, protic solvents like water, it could be significantly quenched.

  • Photostability: The photostability would need to be experimentally determined, as it is influenced by the extended π-system and the susceptibility of the molecule to photo-oxidation.

Experimental Protocols

Synthesis of Hypothetical Dye 1 (A Styryl Dye)

This protocol describes a general procedure for the Knoevenagel-type condensation to synthesize a styryl dye from this compound.

Materials:

  • This compound

  • N-methylpicolinium iodide (or a similar methyl-containing heterocyclic salt)

  • Piperidine (as a basic catalyst)

  • Ethanol (as solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of N-methylpicolinium iodide in a minimal amount of absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the purified styryl dye.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

G Synthesis of Hypothetical Dye 1 cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture N-methylpicolinium iodide N-methylpicolinium iodide N-methylpicolinium iodide->Reaction Mixture Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Mixture Reflux (Heat) Reflux (Heat) Reflux (Heat)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Cooling & Solvent Removal Purified Dye Purified Dye Crude Product->Purified Dye Recrystallization

Caption: Synthetic workflow for Hypothetical Dye 1.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method, comparing the dye of interest to a well-characterized standard, is commonly used.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane)

  • Quantum yield standard with a known Φ in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • Solution of the synthesized dye

Procedure:

  • Prepare a series of dilutions of both the standard and the synthesized dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample.

  • Integrate the area under the emission spectra for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the synthesized dye. The resulting plots should be linear.

  • Calculate the quantum yield of the synthesized dye using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

G Workflow for Relative Quantum Yield Measurement Prepare Dilutions Prepare Dilutions Measure Absorbance Measure Absorbance Prepare Dilutions->Measure Absorbance Measure Fluorescence Measure Fluorescence Prepare Dilutions->Measure Fluorescence Plot Intensity vs. Absorbance Plot Intensity vs. Absorbance Measure Absorbance->Plot Intensity vs. Absorbance Measure Fluorescence->Plot Intensity vs. Absorbance Calculate Slopes Calculate Slopes Plot Intensity vs. Absorbance->Calculate Slopes Calculate Quantum Yield Calculate Quantum Yield Calculate Slopes->Calculate Quantum Yield

Caption: Experimental workflow for quantum yield determination.

Measurement of Photostability

Photostability is the ability of a dye to resist photobleaching (fading) upon exposure to light.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or mercury lamp)

  • Camera for image acquisition

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

  • Solution of the synthesized dye and a commercial dye for comparison, at the same concentration.

Procedure:

  • Prepare a sample by placing a drop of the dye solution on a microscope slide and covering it with a coverslip. Seal the edges to prevent evaporation.

  • Mount the slide on the microscope stage and focus on the sample.

  • Select the appropriate filter cube for the dye.

  • Acquire an initial image (time = 0) with a defined exposure time and light intensity.

  • Continuously illuminate a region of the sample with the excitation light.

  • Acquire a series of images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Analyze the images using software to measure the mean fluorescence intensity of the illuminated region over time.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Compare the photobleaching curves of the synthesized dye and the commercial dye. A slower decay in fluorescence intensity indicates higher photostability.

G Photostability Measurement Workflow Sample Preparation Sample Preparation Microscope Setup Microscope Setup Sample Preparation->Microscope Setup Initial Image Acquisition (t=0) Initial Image Acquisition (t=0) Microscope Setup->Initial Image Acquisition (t=0) Continuous Illumination Continuous Illumination Initial Image Acquisition (t=0)->Continuous Illumination Time-Lapse Imaging Time-Lapse Imaging Continuous Illumination->Time-Lapse Imaging Image Analysis Image Analysis Time-Lapse Imaging->Image Analysis Plot Intensity vs. Time Plot Intensity vs. Time Image Analysis->Plot Intensity vs. Time Compare Photobleaching Rates Compare Photobleaching Rates Plot Intensity vs. Time->Compare Photobleaching Rates

Caption: Workflow for assessing dye photostability.

By following these protocols, researchers can synthesize and rigorously evaluate the performance of novel fluorescent dyes derived from this compound and directly compare them to the established performance of commercial alternatives. This will enable the development of new tools for fluorescence-based research and diagnostics.

References

A Comparative Guide to the Electronic Structure of 3-Bromo-4-(dimethylamino)benzaldehyde Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 3-Bromo-4-(dimethylamino)benzaldehyde and its parent compound, 4-(dimethylamino)benzaldehyde (DMABA), based on Density Functional Theory (DFT) studies. While direct experimental and computational data for the 3-bromo derivative are not extensively available in the reviewed literature, this guide extrapolates the likely effects of the bromo substitution based on well-established principles and available data for related compounds.

Introduction

4-(Dimethylamino)benzaldehyde (DMABA) is a well-studied molecule known for its interesting photophysical properties, including dual fluorescence behavior.[1] Its electronic structure is characterized by an electron-donating dimethylamino group and an electron-withdrawing aldehyde group, leading to intramolecular charge transfer (ICT) characteristics. The introduction of a bromine atom at the 3-position is expected to significantly modulate these electronic properties. This guide summarizes the electronic structure of DMABA as a baseline and provides a comparative projection for its 3-bromo derivative.

Comparative Electronic Properties

The electronic properties of DMABA have been investigated using DFT calculations. These studies provide insights into the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and electronic transitions of the molecule.

Table 1: Calculated Electronic Properties of 4-(Dimethylamino)benzaldehyde (DMABA)

ParameterValue (Gas Phase)Value (in Acetonitrile)Computational Method
HOMO Energy ---
LUMO Energy ---
HOMO-LUMO Gap ---
Vertical Excitation Energy (S0 -> S1) 3.83 eV3.79 eVB3LYP/6-311++G
Vertical Excitation Energy (S0 -> S2) 4.15 eV3.96 eVB3LYP/6-311++G

Data extracted from theoretical studies on p-dimethylaminobenzaldehyde.[2]

Analysis of the 3-Bromo Derivative:

The introduction of a bromine atom at the 3-position on the benzene ring is anticipated to have the following effects on the electronic structure:

  • Inductive Effect: Bromine is an electronegative atom and will exert an electron-withdrawing inductive effect (-I effect). This will lower the energy of both the HOMO and LUMO levels.

  • Resonance Effect: Bromine also has lone pairs of electrons that can be donated to the ring through resonance (+R effect). However, for halogens, the inductive effect typically dominates.

  • HOMO-LUMO Gap: The electron-withdrawing nature of bromine is expected to lower the LUMO energy more significantly than the HOMO energy, leading to a smaller HOMO-LUMO gap compared to DMABA. A smaller gap suggests higher chemical reactivity and a potential red shift (shift to longer wavelengths) in the absorption spectrum.

Experimental and Computational Protocols

The data presented and the predictions made are based on computational studies employing Density Functional Theory (DFT). A typical workflow for such a study is outlined below.

Typical Computational Protocol:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).[2][3][4]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap and understand the regions of electron density.[3][4]

  • Electronic Excitation Analysis: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

  • Solvent Effects: The influence of different solvents on the electronic properties can be modeled using methods like the Polarizable Continuum Model (PCM).[2]

Visualizing DFT Workflows and Substituent Effects

To better understand the processes and concepts discussed, the following diagrams illustrate a typical DFT workflow and the influence of substituents on the electronic properties of a molecule.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, etc.) geom_opt->electronic_props optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_props Thermodynamic Properties freq_calc->thermo_props tddft TD-DFT for Excited States electronic_props->tddft orbital_energies Orbital Energies & Gap electronic_props->orbital_energies mep Molecular Electrostatic Potential electronic_props->mep uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Caption: A typical workflow for a DFT study on molecular electronic structure.

Substituent_Effects cluster_legend Legend cluster_comparison Effect on Frontier Orbital Energies EDG_node EDG: Electron Donating Group EWG_node EWG: Electron Withdrawing Group Parent_node Parent Molecule Parent Parent (e.g., DMABA) HOMO LUMO EWG Parent + EWG (e.g., 3-Bromo-DMABA) HOMO (stabilized) LUMO (stabilized) Parent->EWG Lowers energy levels EDG Parent + EDG HOMO (destabilized) LUMO (destabilized) EDG->Parent Raises energy levels

Caption: Influence of substituents on frontier molecular orbital energies.

Conclusion

Based on established principles of electronic effects, the introduction of a bromine atom at the 3-position of 4-(dimethylamino)benzaldehyde is predicted to lower the energies of the frontier molecular orbitals and decrease the HOMO-LUMO energy gap. This would likely result in a molecule with altered chemical reactivity and a red-shifted absorption spectrum compared to the parent DMABA. These predictions provide a solid foundation for guiding future experimental and computational research on this and related derivatives for applications in materials science and drug development. Further dedicated DFT studies on this compound are warranted to provide precise quantitative data and confirm these qualitative predictions.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-4-(dimethylamino)benzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 3-Bromo-4-(dimethylamino)benzaldehyde. Detailed experimental protocols and performance data are presented to facilitate methodological selection in research and quality control environments.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. The purity of this starting material is critical as impurities can affect reaction yields, lead to the formation of undesirable by-products, and impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity determination of non-volatile and thermally labile compounds like substituted benzaldehydes due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a robust HPLC method for this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Predicted Impurity Profile

The synthesis of this compound typically involves the bromination of 4-(dimethylamino)benzaldehyde. This process can lead to several potential impurities that need to be resolved and quantified:

  • Unreacted Starting Material: 4-(dimethylamino)benzaldehyde.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • By-products: Formed from side reactions or degradation of the starting material or product.

A suitable analytical method must be able to separate the main component from these potential impurities.

Analytical Methodologies: A Comparative Overview

The selection of an appropriate analytical technique for purity assessment depends on factors such as the chemical nature of the analyte and its potential impurities, the required level of accuracy and sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is well-suited for the analysis of moderately polar and non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. For less volatile compounds like substituted benzaldehydes, derivatization is often required to increase their volatility and thermal stability.[1] GC-MS provides excellent separation and structural information, making it a powerful tool for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[2][3][4] It provides both structural and quantitative information in a single, non-destructive measurement, making it an invaluable tool for the characterization of new chemical entities and for certifying reference materials.[4][5][6]

Data Presentation: Comparison of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for others.[1]Applicable to any soluble compound with NMR-active nuclei.
Sample Throughput High, especially with an autosampler.Moderate to high, depending on sample preparation and runtime.Moderate; requires careful sample preparation and longer acquisition times for high precision.
Resolution Excellent for separating closely related compounds, including isomers.Very high, especially with capillary columns.Generally lower than chromatographic methods for complex mixtures.
Sensitivity High (ng to pg level with UV or MS detection).Very high (pg to fg level), especially with selective ionization techniques.[1]Lower than chromatographic methods (µg to mg level).
Quantitation Relative (peak area normalization) or absolute (with a certified reference standard).Relative (peak area normalization) or absolute (with an internal or external standard).Absolute, primary ratio method; does not require a standard of the analyte.[2][6]
Impurity Identification Possible with a mass spectrometer (LC-MS) or by isolating fractions for further analysis.Excellent; mass spectra provide structural information for identification.Excellent for structural elucidation of impurities if they are present at sufficient concentration.
Destructive Yes.Yes.No.

Experimental Protocols

Proposed HPLC Method for Purity Assessment

This reversed-phase HPLC method is designed for the quantitative analysis of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid).

    • Start with a lower concentration of ACN (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a set time to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (a wavelength around 350-380 nm is expected based on analogs like 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone which has a λmax at 356 nm).[7]

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound product by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the mobile phase (initial conditions) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Purity Calculation: The purity of the sample is determined by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Fig. 1: Experimental workflow for HPLC purity analysis.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow.

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

Sample Preparation (with derivatization): For many aldehydes, derivatization is necessary for GC-MS analysis to improve volatility and thermal stability.[1] A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Add an excess of the PFBHA reagent and a catalyst (e.g., an acid).

  • Heat the mixture to complete the reaction, forming the oxime derivative.

  • Extract the derivative into an organic solvent (e.g., hexane) for injection.

GCMS_Workflow start Sample derivatize Derivatization (PFBHA) start->derivatize extract Liquid-Liquid Extraction derivatize->extract gcms GC-MS Analysis extract->gcms data Data Analysis (Mass Spectra) gcms->data purity Purity Assessment data->purity

Fig. 2: Workflow for GC-MS analysis with derivatization.

Alternative Method 2: Quantitative NMR (qNMR)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes of high precision.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized product and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire Acquire 1H NMR spectrum (quantitative conditions) dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Fig. 3: Logical relationship for qNMR purity determination.

Conclusion

For routine quality control and the detection of non-volatile impurities in synthesized this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and high-throughput solution. It provides reliable purity assessment based on peak area percentage and can be readily implemented in most analytical laboratories.

GC-MS, particularly after derivatization, serves as an excellent alternative for the identification of volatile impurities and can offer higher sensitivity. qNMR stands out as a primary, non-destructive method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, making it ideal for the certification of new batches of material and for in-depth structural confirmation of the product and its impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected nature of impurities, the desired level of accuracy, and available resources.

References

electrochemical characterization of materials synthesized from 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrochemical Performance

This guide provides a comparative analysis of the electrochemical characteristics of materials synthesized from substituted benzaldehydes, with a specific focus on analogues relevant to the functional groups present in 3-Bromo-4-(dimethylamino)benzaldehyde. Due to a scarcity of published electrochemical data specifically for materials derived directly from this compound, this guide draws upon data from structurally related compounds to provide a valuable comparative framework. The insights herein are intended to guide researchers in the design and characterization of novel electroactive materials.

Performance Comparison of Benzaldehyde-Derived and Alternative Electroactive Materials

The electrochemical behavior of materials is critically influenced by their molecular structure. For materials derived from benzaldehyde and its analogues, the nature and position of substituents on the benzene ring play a pivotal role in determining their redox properties. The following table summarizes key electrochemical data for a selection of materials, offering a comparison between a hypothetical material derived from this compound and other relevant electroactive compounds.

Material/CompoundKey Structural FeaturesOxidation Potential (V)Reduction Potential (V)Electron Transfer KineticsNotes
Hypothetical Polymer from this compound Dimethylamino (donor), Bromo (acceptor)Expected to be relatively lowNot typically observedLikely quasi-reversibleThe strong electron-donating dimethylamino group would lower the oxidation potential. The electron-withdrawing bromo group might slightly increase it compared to a non-halogenated analogue.
Poly[4-(diphenylamino)benzyl methacrylate]Triphenylamine core~0.71 (reversible)Not reportedReversibleThe triphenylamine moiety is known for its stable and reversible oxidation, making it a common component in electrochromic and hole-transport materials[1].
Poly(3-hexylthiophene) (P3HT)Alkyl-substituted polythiophene~0.90Not typically observed in this rangeReversibleA well-characterized conducting polymer often used as a benchmark in organic electronics. The alkyl chain improves solubility[2].
Brominated Poly(3-hexylthiophene) (Br-P3HT)Brominated polythiopheneNot observableNot observableNon-conductiveThe addition of bromine, an electron-withdrawing group, significantly increases the oxidation potential and can render the polymer electrochemically inactive under typical conditions[2].
Ferrocene (Internal Standard)Metallocene~0.45 (vs. SCE)~0.45 (vs. SCE)Highly ReversibleOften used as an internal reference in electrochemical measurements due to its well-defined and reversible redox behavior[3].

Experimental Protocols

The following is a generalized methodology for the electrochemical characterization of materials using cyclic voltammetry (CV), a fundamental technique for investigating redox behavior.

Cyclic Voltammetry (CV) Protocol

Objective: To determine the redox potentials and assess the electrochemical reversibility of a material.

1. Materials and Equipment:

  • Potentiostat
  • Three-electrode electrochemical cell:
  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum disk electrode)
  • Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl))
  • Counter Electrode (e.g., Platinum wire or graphite rod)
  • Electrolyte solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in a suitable solvent (e.g., acetonitrile or dichloromethane).
  • Analyte: The material to be characterized, either dissolved in the electrolyte solution or coated as a thin film on the working electrode.
  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation.

2. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used.
  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.
  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.
  • Cyclic Voltammetry Scan:
  • Set the potential window to a range where the redox events of interest are expected to occur.
  • Apply a linear potential sweep, starting from an initial potential, moving to a switching potential, and then reversing the scan back to the initial potential.
  • Record the resulting current as a function of the applied potential.
  • Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.
  • Data Analysis:
  • Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
  • Calculate the formal reduction potential (E°') as the average of the peak potentials for a reversible process.
  • Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox couple. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
  • Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizing the Electrochemical Workflow

The following diagram illustrates the logical flow of a typical electrochemical characterization experiment.

Electrochemical Characterization Workflow cluster_Preparation Preparation Phase cluster_Measurement Measurement Phase cluster_Analysis Analysis Phase A Synthesize Material from This compound B Prepare Electrolyte Solution (e.g., 0.1M TBAPF6 in ACN) A->B E Assemble and Deoxygenate Cell B->E C Prepare Three-Electrode Cell (Working, Reference, Counter) D Polish Working Electrode C->D D->E F Perform Cyclic Voltammetry Scans (Varying Scan Rates) E->F G Record Current vs. Potential Data F->G H Determine Redox Potentials (Epa, Epc, E°') G->H I Analyze Peak Separation (ΔEp) for Reversibility G->I J Analyze Scan Rate Dependence (Peak Current vs. √v) G->J K Compare with Alternative Materials H->K I->K J->K

Workflow for Electrochemical Characterization.

This guide provides a foundational understanding of the expected electrochemical properties of materials derived from this compound, contextualized by data from related compounds. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own electrochemical characterizations. Further experimental investigation is necessary to fully elucidate the electrochemical behavior of materials synthesized from this specific precursor.

References

comparing the efficacy of different catalysts for the Knoevenagel condensation of 3-Bromo-4-(dimethylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a wide array of functionalized alkenes. These products serve as crucial intermediates in the pharmaceutical and fine chemical industries. The reaction's efficiency, in terms of yield and reaction time, is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalysts applicable to the Knoevenagel condensation of substituted aromatic aldehydes, with a focus on providing a predictive framework for the reaction with 3-Bromo-4-(dimethylamino)benzaldehyde.

While direct experimental data for the Knoevenagel condensation of this compound is not extensively available in the reviewed literature, this guide presents data from studies on structurally similar benzaldehydes. This information offers valuable insights into the potential efficacy of different catalyst types for this specific transformation. The data presented herein is for the condensation with active methylene compounds like malononitrile and ethyl cyanoacetate, which are common reaction partners in Knoevenagel condensations.

Catalyst Performance Comparison

The selection of an appropriate catalyst is a critical step in optimizing the Knoevenagel condensation. The following table summarizes the performance of various catalysts in the condensation of aromatic aldehydes that are structurally related to this compound. This data provides a basis for catalyst selection and reaction optimization.

CatalystSubstrateActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Alum (KAl(SO₄)₂·12H₂O)p-BromobenzaldehydeMalononitrileWaterRoom Temp.15 min98[1]
Zn@ZIF-67p-BromobenzaldehydeMalononitrileEthanol602 h>99[2]
Ammonium Acetatep-BromobenzaldehydeMalononitrileSolvent-free (ultrasound)Room Temp.305 s95.82[3]
Dicationic Imidazolium-based Ionic Liquid4-(dimethylamino)benzaldehydeEthyl cyanoacetateNeat8060 min97[4]
Piperidine4-Bromo-2-hydroxybenzaldehydeMalononitrileEthanolReflux2-4 hHigh (not specified)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Knoevenagel condensation using different catalytic systems, which can be adapted for this compound.

General Procedure using a Heterogeneous Catalyst (e.g., Zn@ZIF-67)[2]
  • To a solution of the substituted benzaldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (5 mL), add the Zn@ZIF-67 catalyst (20 mg).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure using a Homogeneous Catalyst (e.g., Ammonium Acetate with Ultrasound)[3]
  • In a suitable vessel, mix the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of ammonium acetate (e.g., 0.1 mmol).

  • Subject the mixture to ultrasound irradiation at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water to the mixture.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the product if necessary.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for planning and execution. The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts in the Knoevenagel condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions & Monitoring cluster_analysis Work-up & Analysis cluster_comparison Comparison Reactants Reactants: - this compound - Active Methylene Compound Catalyst_A Catalyst A Reactants->Catalyst_A Add to separate reactions Catalyst_B Catalyst B Reactants->Catalyst_B Add to separate reactions Catalyst_C Catalyst C Reactants->Catalyst_C Add to separate reactions Solvent Solvent Selection Solvent->Catalyst_A Solvent->Catalyst_B Solvent->Catalyst_C Reaction_A Reaction A (Temp, Time) Catalyst_A->Reaction_A Reaction_B Reaction B (Temp, Time) Catalyst_B->Reaction_B Reaction_C Reaction C (Temp, Time) Catalyst_C->Reaction_C TLC Monitor by TLC Reaction_A->TLC Reaction_B->TLC Reaction_C->TLC Workup Work-up (Filtration, Extraction) TLC->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Analysis (Yield, Spectroscopic Data) Purification->Analysis Comparison Compare Catalyst Efficacy: - Yield - Reaction Time - Conditions Analysis->Comparison

Caption: Experimental workflow for comparing catalyst efficacy.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation mechanism, while not a signaling pathway in the biological sense, follows a logical sequence of chemical steps. The following diagram illustrates the generally accepted mechanism catalyzed by a base.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde This compound Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Formation Active_Methylene->Enolate Base Base Catalyst Base->Active_Methylene Deprotonation Enolate->Aldehyde Attack on Carbonyl Adduct Aldol Adduct Nucleophilic_Attack->Adduct Dehydration Dehydration Adduct->Dehydration Elimination of H₂O Product α,β-Unsaturated Product Dehydration->Product

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-(dimethylamino)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-4-(dimethylamino)benzaldehyde, a halogenated aromatic aldehyde, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of vapors or dust.[1][2] A face shield is also recommended when handling corrosive substances.[1]

Hazard Summary:

Hazard StatementClassification
Harmful if swallowed.[3][4]Acute toxicity, Oral (Category 4)[3]
Causes skin irritation.[3][4]Skin irritation (Category 2)[3]
Causes serious eye irritation.[3][4]Eye irritation (Category 2)[3]
May cause respiratory irritation.[3][4]Specific target organ toxicity (single exposure)[3]
May cause an allergic skin reaction.[5]-

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a halogenated organic waste.[6][7] This requires segregation from other waste streams to ensure proper treatment and to prevent dangerous reactions.

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated container for halogenated organic waste.[6][7] These containers are often color-coded (e.g., green) for easy identification.[7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[1][5] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[4]

2. Waste Collection:

  • Containers: Use a designated, properly labeled, and sealable waste container.[1][6] The container must be chemically resistant to the waste.[6] Keep the container closed except when adding waste.[6][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[6] Ensure the label includes the full chemical name of all components in the waste.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any lab supplies contaminated with this compound, such as filter paper, gloves, and silica gel, must be collected as solid hazardous waste and placed in the designated halogenated organic waste container.[6]

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container for aqueous halogenated waste.[6] Do not pour down the drain.[3][8]

4. Spill Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[1][3][8]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container for halogenated organics.[3][6]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal:

  • Once the waste container is full, it should be securely sealed.

  • Arrange for collection and disposal through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[3] The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration.[7][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated (this compound) is_pure_or_solution Is the waste pure compound or an organic solution? start->is_pure_or_solution is_aqueous_solution Is the waste an aqueous solution? is_pure_or_solution->is_aqueous_solution No collect_halogenated_organic Collect in 'Halogenated Organic Waste' container. is_pure_or_solution->collect_halogenated_organic Yes is_contaminated_solid Is it a contaminated solid (e.g., gloves, paper)? is_aqueous_solution->is_contaminated_solid No collect_aqueous_halogenated Collect in 'Aqueous Halogenated Waste' container. is_aqueous_solution->collect_aqueous_halogenated Yes collect_solid_halogenated Collect in 'Solid Halogenated Waste' container. is_contaminated_solid->collect_solid_halogenated Yes final_disposal Arrange for disposal via licensed waste service. is_contaminated_solid->final_disposal No (End of Process) collect_halogenated_organic->final_disposal collect_aqueous_halogenated->final_disposal collect_solid_halogenated->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(dimethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(dimethylamino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.